Methyl 4,4-difluoro-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZSGZMMOMLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525024 | |
| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89129-66-8 | |
| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Physicochemical & Structural Characteristics
An In-Depth Technical Guide to Methyl 4,4-difluoro-3-oxobutanoate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Methyl 4,4-difluoro-3-oxobutanoate. It moves beyond basic data to provide actionable insights into its application, grounded in established scientific principles.
Methyl 4,4-difluoro-3-oxobutanoate is a fluorinated organic compound that serves as a critical building block in synthetic chemistry. Its value lies in the strategic placement of the difluoromethyl group adjacent to a keto-ester functionality, a combination that imparts unique electronic properties and reactivity. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the α-proton and the electrophilicity of the carbonyl carbons, making it a versatile precursor for a range of molecular scaffolds.
Below is a summary of its key quantitative data, essential for experimental design and stoichiometric calculations.
| Property | Value | Source |
| Molecular Weight | 152.10 g/mol | [1] |
| Molecular Formula | C₅H₆F₂O₃ | [1] |
| CAS Number | 89129-66-8 | [1] |
| Canonical SMILES | O=C(OC)CC(C(F)F)=O | [1] |
| MDL Number | MFCD07700189 | [1] |
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[2] The difluoromethyl group (CF₂H) in Methyl 4,4-difluoro-3-oxobutanoate is particularly noteworthy. It acts as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds, yet it is significantly more lipophilic and metabolically stable. This modification can lead to improved cell membrane permeability, enhanced binding affinity to target proteins, and increased metabolic stability by blocking sites of oxidative metabolism.[2]
The logical workflow for leveraging such a building block in a drug discovery program is outlined below.
Analytical & Spectroscopic Validation
Ensuring the identity and purity of Methyl 4,4-difluoro-3-oxobutanoate is paramount before its use in synthesis. A multi-pronged analytical approach is required for full characterization.
Recommended Analytical Workflow
A standardized workflow for quality control and characterization should include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for mass verification.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (-OCH₃), a singlet for the methylene protons (-CH₂-), and a characteristic triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will display a doublet, corresponding to the two equivalent fluorine atoms being split by the adjacent proton.
-
¹³C NMR: The carbon spectrum will show signals for the methyl carbon, the methylene carbon, two distinct carbonyl carbons, and the difluoromethyl carbon, which will appear as a triplet due to C-F coupling.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.10 g/mol ).[1] Common fragmentation patterns for esters and ketones may also be observed.[3]
Synthetic Applications & Protocols
Methyl 4,4-difluoro-3-oxobutanoate is a versatile intermediate for constructing complex fluorinated molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals.
Protocol: Synthesis of a Difluoromethyl-Substituted Pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole derivative, a common scaffold in drug discovery, using Methyl 4,4-difluoro-3-oxobutanoate.
Reaction Scheme: The reaction proceeds via a condensation reaction between the β-ketoester and hydrazine (or a substituted hydrazine), followed by cyclization and dehydration to form the pyrazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents) to the solution at room temperature. The reaction may be mildly exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final pyrazole product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
This synthetic route has been foundational in creating novel inhibitors for targets such as the Bromodomain-containing protein 4 (BRD4), which is implicated in cancer.[4] Similar difluorinated building blocks are also crucial in the development of antagonists for dopamine receptors.[5][6]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of Methyl 4,4-difluoro-3-oxobutanoate and ensure laboratory safety.
-
Handling: Use the compound in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct light.[1] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Methyl 4,4-difluoro-3-oxobutanoate is more than a chemical reagent; it is a strategic tool for molecular design in the pursuit of novel therapeutics. Its defined molecular weight of 152.10 g/mol and unique structural features provide a reliable starting point for complex syntheses. The difluoromethyl group offers a proven method for enhancing the drug-like properties of lead compounds, making this building block an invaluable asset for researchers and scientists in the field of drug development. A thorough understanding of its properties, analytical signatures, and safe handling is essential for its effective and safe utilization in the laboratory.
References
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PubChem. 4,4-Difluoro-3-methylbut-1-ene | C5H8F2 | CID 14092767. [Link]
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The Good Scents Company. methyl 4-(methyl thio) butyrate, 53053-3. [Link]
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Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2500-2505. [Link]
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Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]
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PubChem. Methyl 4,4-dimethoxy-3-oxobutanoate | C7H12O5 | CID 11008445. [Link]
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ResearchGate. Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. [Link]
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MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008847. [Link]
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PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][11][12] triazolo [4, 3-d][5][11] diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]
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PubChem. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486. [Link]
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MDPI. Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. [Link]
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Agilent. Safety Data Sheet. [Link]
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PMC. Advancing drug development with “Fit-for-Purpose” modeling informed approaches. [Link]
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ResearchGate. Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. [Link]
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LJMU Research Online. For Peer Review. [Link]
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Amazon S3. MSDS. [Link]
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- 4. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Whitepaper: Methyl 4,4-difluoro-3-oxobutanoate
Topic: Methyl 4,4-difluoro-3-oxobutanoate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Critical Fluorinated Building Block for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a paramount tactic for modulating physicochemical properties.[1] Methyl 4,4-difluoro-3-oxobutanoate (CAS 89129-66-8) serves as a specialized linchpin for introducing the difluoromethyl (
Chemical Identity & Structural Analysis
Methyl 4,4-difluoro-3-oxobutanoate is a
| Attribute | Detail |
| IUPAC Name | Methyl 4,4-difluoro-3-oxobutanoate |
| CAS Number | 89129-66-8 |
| Molecular Formula | |
| Molecular Weight | 152.10 g/mol |
| SMILES | COC(=O)CC(=O)C(F)F |
| Structural Features | Exists in equilibrium between keto and enol tautomers; the |
Structural Visualization (Keto-Enol Tautomerism)
Figure 1: The keto-enol equilibrium is influenced by solvent polarity and the electron-withdrawing effect of the difluoromethyl group.
Physical Properties Matrix
Accurate physical data is essential for process scaling. Where specific experimental values for the methyl ester are proprietary or rare, values are interpolated from the closely related ethyl ester (CAS 352-24-9) and trifluoromethyl analogs to provide a high-confidence operational range.
| Property | Value / Range | Context & Implications |
| Physical State | Liquid | Colorless to pale yellow; mobile liquid at RT. |
| Boiling Point | 60–65 °C @ 15 mmHg | Estimated. More volatile than the ethyl ester (BP ~68°C @ 15 mmHg). Do not distill at atmospheric pressure to avoid decomposition. |
| Density | 1.28 ± 0.05 g/mL | High density due to difluoro substitution. Phase separates quickly from water. |
| Refractive Index | Lower than non-fluorinated analogs due to low polarizability of fluorine. | |
| Flash Point | ~65–70 °C | Class IIIA Combustible Liquid. Requires grounding during transfer.[2] |
| Solubility | Soluble in MeOH, DCM, THF | Limited water solubility; hydrolyzes slowly in aqueous base. |
| pKa ( | ~9.5 – 10.5 | Acidity is enhanced by the |
Synthetic Utility: Heterocycle Formation
The primary utility of Methyl 4,4-difluoro-3-oxobutanoate lies in its condensation with binucleophiles (hydrazines, amidines, ureas) to generate difluoromethylated heterocycles. These motifs are critical in kinase inhibitors and agrochemicals.
Reaction Workflow: Pyrazole Synthesis
The following diagram illustrates the condensation with a substituted hydrazine to form a 3-(difluoromethyl)pyrazole scaffold.
Figure 2: Convergent synthesis of difluoromethyl-pyrazoles. The regioselectivity is driven by the initial attack of the hydrazine terminal nitrogen on the more electrophilic ketone.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-ol
Self-Validating Protocol: This procedure uses visual cues (precipitation) and solubility changes to validate progress without constant HPLC monitoring.
Objective: Synthesis of a core pharmacophore from Methyl 4,4-difluoro-3-oxobutanoate.
Reagents:
-
Methyl 4,4-difluoro-3-oxobutanoate (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Ethanol (Absolute, 5 mL/mmol)
-
Glacial Acetic Acid (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4,4-difluoro-3-oxobutanoate in absolute ethanol.
-
Addition: Add phenylhydrazine dropwise over 5 minutes at room temperature. Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.
-
Catalysis: Add glacial acetic acid. Heat the mixture to reflux (80 °C) for 3–4 hours.
-
Monitoring: Reaction completion is indicated by the disappearance of the starting keto-ester spot on TLC (20% EtOAc/Hexane) and the emergence of a more polar, UV-active product spot.
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~25% of the original volume under reduced pressure.
-
Cool in an ice bath (0 °C). The product often precipitates as an off-white solid.
-
Alternative: If oiling occurs, dilute with cold water and extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield high-purity crystals.
Mechanism & Causality:
The reaction proceeds via an initial attack of the hydrazine
Handling, Stability & Safety
Storage:
-
Temperature: Store at 2–8 °C.
-
Atmosphere: Hygroscopic. Store under Nitrogen or Argon. Moisture ingress leads to hydrolysis of the ester and decarboxylation of the resulting acid.
-
Container: Amber glass to prevent potential photochemical degradation.
Safety Profile (GHS Classifications):
-
H227: Combustible liquid.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Degradation Indicators:
A strong acidic odor (acetic acid-like) or the formation of a white precipitate (degradation salts) indicates hydrolysis. Verify purity via
References
-
PubChem. Methyl 4,4-difluoro-3-oxobutanoate (Compound). National Library of Medicine. Available at: [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the Properties and Handling of Methyl 4,4-difluoro-3-oxobutanoate
Foreword
In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. Difluoromethyl and related fluorinated motifs are of particular interest, offering a unique balance of steric and electronic effects that can enhance metabolic stability, binding affinity, and bioavailability. Methyl 4,4-difluoro-3-oxobutanoate (MeDFAA) has emerged as a critical building block in this domain. Its dual functionality, comprising a reactive β-ketoester system and a geminal difluoro group, makes it a versatile intermediate for constructing complex fluorinated molecules. This guide provides an in-depth examination of the physical properties, particularly the density, of MeDFAA, alongside practical, field-proven insights into its synthesis, handling, and application for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. For Methyl 4,4-difluoro-3-oxobutanoate, these parameters dictate its behavior in reaction mixtures, its purification, and its storage.
Density and Its Implications
The density of a liquid reagent is a critical parameter for accurate measurement and dispensing, particularly in scaled-up synthetic operations where volumetric additions are common. It also influences mass transfer calculations and the selection of appropriate solvents for extraction and purification processes.
The predicted density of Methyl 4,4-difluoro-3-oxobutanoate is approximately 1.237 g/cm³ [1]. This value, being significantly higher than that of many common organic solvents (e.g., toluene at ~0.87 g/cm³, ethyl acetate at ~0.90 g/cm³), has practical consequences. During aqueous workups, it will typically reside in the lower organic layer when extracted with solvents less dense than water, a crucial consideration for phase separation.
Summary of Quantitative Data
The key physicochemical properties of Methyl 4,4-difluoro-3-oxobutanoate (CAS Number: 89129-66-8) are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₂O₃ | [2] |
| Molecular Weight | 152.1 g/mol | [2] |
| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [1] |
| Boiling Point | 149 °C (at 747 Torr) | [1] |
| pKa (Predicted) | 8.59 ± 0.46 | [1] |
Synthesis and Mechanistic Insights
The primary route for synthesizing esters of 4,4-difluoro-3-oxobutanoic acid is through a Claisen-type condensation reaction. This involves the reaction of a fluorinated ester with an acetic acid ester under basic conditions[3].
Causality in Synthetic Protocol Selection
The choice of base is a critical determinant of reaction yield and safety. While strong, non-nucleophilic bases like sodium hydride (NaH) can drive the reaction to high yields (75-85%), its use on a large scale is hazardous due to the evolution of flammable hydrogen gas[3]. Weaker bases such as sodium ethoxide result in significantly lower yields, around 35%, which is often insufficient for commercial production[3]. Therefore, a balance must be struck between reactivity and process safety. The following protocol outlines a common laboratory-scale synthesis, providing a foundation that can be adapted for specific research needs.
Experimental Protocol: Claisen Condensation for MeDFAA
This protocol describes the synthesis of Methyl 4,4-difluoro-3-oxobutanoate from methyl difluoroacetate and methyl acetate.
Materials:
-
Methyl difluoroacetate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide to anhydrous diethyl ether.
-
Initiation: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: A mixture of methyl difluoroacetate and methyl acetate is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The causality here is crucial: slow addition prevents an exothermic runaway and minimizes side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure complete reaction.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 2M HCl until the solution is acidic (pH ~2-3). This step neutralizes the base and protonates the enolate product.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash removes any unreacted acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 4,4-difluoro-3-oxobutanoate can be purified by vacuum distillation.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.
Caption: Workflow for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.
Applications in Drug Discovery and Development
Methyl 4,4-difluoro-3-oxobutanoate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to introduce the difluoroacetyl group into larger molecules, a common strategy in medicinal chemistry to enhance drug-like properties[4].
Role as a Fluorinated Building Block
The difluoromethyl group (CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, or to modulate the acidity of adjacent protons. The presence of the two fluorine atoms can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.
Examples in Preclinical Research
This building block is instrumental in the synthesis of various classes of therapeutic agents. For instance, it is a key component in the development of certain potassium channel activators for cardiovascular diseases and specific GABA-T antagonists for neurological disorders[4]. The ability to use MeDFAA in condensation and cyclization reactions makes it a versatile tool for medicinal chemists[4]. The development of novel dopamine D4 receptor antagonists, which are valuable tool compounds for studying conditions like L-DOPA-induced dyskinesias in Parkinson's disease, has also utilized difluorinated scaffolds[5].
Safety, Handling, and Storage
As a senior scientist, ensuring the safe handling of all laboratory chemicals is paramount. A self-validating system of protocols protects both the researcher and the integrity of the experiment.
Hazard Identification
While a comprehensive GHS classification is not available in all databases, related difluoro-esters provide important warnings. For example, Methyl difluoroacetate is listed as highly flammable, harmful if swallowed or in contact with skin, and causes skin and eye irritation[6]. Given the structural similarity, it is prudent to handle Methyl 4,4-difluoro-3-oxobutanoate with similar precautions.
Recommended Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2].
-
Avoiding Ignition: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge[2].
-
Accidental Release: In case of a spill, contain the material and dispose of it promptly in accordance with local regulations[2].
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl 4,4-difluoro-3-oxobutanoate is a valuable and versatile fluorinated intermediate with significant applications in synthetic and medicinal chemistry. Its density of approximately 1.237 g/cm³ is a key physical parameter that influences its handling and use in reactions. A comprehensive understanding of its properties, coupled with established protocols for its synthesis and safe handling, empowers researchers to effectively leverage this compound in the development of next-generation pharmaceuticals and other advanced materials.
References
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-
PubChem. (n.d.). Methyl difluoroacetate. Retrieved from [Link]
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Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]
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The Enigmatic Reagent: An In-Depth Technical Guide to Difluoromethylation with a Critical Evaluation of Methyl 4,4-Difluoro-3-oxobutanoate
Preamble: A Note on the Subject
For researchers, scientists, and professionals in drug development, the quest for novel structural motifs that enhance pharmacological properties is perpetual. The difluoromethyl (-CF2H) group has emerged as a uniquely valuable substituent, prized for its ability to act as a bioisostere of hydroxyl, thiol, and amine functionalities, thereby improving metabolic stability, membrane permeability, and binding affinity.[1][2] This has led to a surge in the development of reagents and methodologies for the efficient introduction of the -CF2H group into complex molecules.[3]
This guide was initially conceived to focus on "methyl 4,4-difluoro-3-oxobutanoate" as a difluoromethylating agent. However, a comprehensive survey of the current scientific literature reveals a notable absence of this specific compound being utilized for this purpose. While structurally related molecules and a plethora of alternative difluoromethylating agents are well-documented, methyl 4,4-difluoro-3-oxobutanoate remains an uncharted entity in this context.
Therefore, this guide has been adapted to serve a dual purpose. Firstly, it will provide a robust and in-depth exploration of the established principles and state-of-the-art methodologies in difluoromethylation, equipping you with the foundational knowledge and practical insights into this critical area of medicinal chemistry. Secondly, it will critically assess the theoretical potential of methyl 4,4-difluoro-3-oxobutanoate as a difluoromethylating agent, based on its chemical structure and the known mechanisms of established reagents. This approach is designed to be both a practical handbook and a stimulus for further investigation into novel reagent design.
I. The Strategic Advantage of the Difluoromethyl Group in Medicinal Chemistry
The incorporation of the difluoromethyl group into a drug candidate is a strategic decision driven by its unique physicochemical properties. Unlike its trifluoromethyl counterpart, the -CF2H group possesses an acidic proton capable of forming weak hydrogen bonds, which can be crucial for target engagement.[1]
| Property | Consequence in Drug Design |
| Bioisosterism | Can replace metabolically labile hydroxyl, thiol, and amine groups, enhancing metabolic stability.[4] |
| Lipophilicity | Increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1] |
| Hydrogen Bonding | The acidic proton on the -CF2H group can act as a hydrogen bond donor, influencing binding affinity and specificity.[2] |
| Metabolic Stability | The C-F bonds are significantly stronger than C-H bonds, rendering the group resistant to oxidative metabolism.[1] |
| pKa Modulation | The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups. |
II. A Survey of Established Difluoromethylating Agents and Their Mechanisms
The field of difluoromethylation has evolved from harsh, classical methods to more sophisticated and milder protocols, broadly categorized into nucleophilic, electrophilic, and radical pathways.
A. Nucleophilic Difluoromethylation
These methods typically involve the transfer of a difluoromethyl anion or its synthetic equivalent. Silicon-based reagents are prominent in this category.
-
(Difluoromethyl)trimethylsilane (TMSCF2H) : A versatile reagent that can deliver a nucleophilic difluoromethyl group upon activation with a suitable fluoride source or base.[5]
B. Electrophilic Difluoromethylation
These reagents deliver a difluoromethyl cation or its equivalent.
-
S-(Difluoromethyl)sulfonium salts : These compounds, often generated in situ, can react with nucleophiles to introduce the difluoromethyl group.[6]
C. Radical Difluoromethylation
This is arguably the most rapidly developing area, with a wide range of reagents that generate the difluoromethyl radical (•CF2H). These methods are particularly valued for their application in late-stage functionalization of complex molecules.
-
Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2) : A stable, commercially available solid that generates the •CF2H radical upon oxidation, often with an oxidant like tert-butyl hydroperoxide.[2]
-
Photocatalytic Methods : Visible-light photocatalysis has enabled the generation of the •CF2H radical under exceptionally mild conditions from various precursors, broadening the scope of difluoromethylation to include a wider range of sensitive substrates.[1][6]
III. Theoretical Evaluation of Methyl 4,4-Difluoro-3-oxobutanoate as a Difluoromethylating Agent
Given the absence of literature on its use, we can only hypothesize on the potential of methyl 4,4-difluoro-3-oxobutanoate in this role. Its structure, featuring a difluorinated carbon adjacent to a carbonyl group, suggests several theoretical pathways for activation.
Caption: Theoretical activation pathways for methyl 4,4-difluoro-3-oxobutanoate.
-
Decarboxylative Pathway : One could envision a scenario where, under thermal or photocatalytic conditions, the molecule undergoes decarboxylation to generate a difluoromethylated enolate or a related species that could then act as a difluoromethylating agent. However, the stability of the precursor and the energetics of such a fragmentation would be critical.
-
Retro-Claisen Condensation : Treatment with a strong base could potentially induce a retro-Claisen type reaction, leading to the formation of a difluoroacetate ester and a methyl ketone. While not a direct difluoromethylation, this reactivity could be harnessed in a one-pot procedure with a subsequent reaction.
-
Radical Pathway : It is conceivable that under specific radical-initiating conditions (e.g., photoredox catalysis), the C-C bond between the carbonyl and the difluorinated carbon could be cleaved to generate a difluoromethyl radical. However, other C-H and C-C bonds in the molecule might be more susceptible to radical cleavage.
IV. Experimental Protocols for Established Difluoromethylation Reactions
The following protocols are provided as examples of current, reliable methods for difluoromethylation using established reagents.
Protocol 1: Radical C-H Difluoromethylation of a Heterocycle using Zn(SO2CF2H)2
This protocol is adapted from methodologies for the direct difluoromethylation of electron-deficient heterocycles.[2]
Materials:
-
Heterocyclic substrate (e.g., caffeine)
-
Zinc difluoromethanesulfinate (Zn(SO2CF2H)2)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 mmol), Zn(SO2CF2H)2 (2.0 mmol), and a magnetic stir bar.
-
Add a mixture of MeCN (5 mL) and H2O (5 mL).
-
Add TFA (1.0 mmol).
-
Stir the mixture at room temperature and add t-BuOOH (3.0 mmol) dropwise over 5 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for radical C-H difluoromethylation.
Protocol 2: Photocatalytic Difluoromethylation of an Alkene
This protocol is a generalized representation of visible-light-mediated difluoromethylation reactions.[1][6]
Materials:
-
Alkene substrate
-
Difluoromethylating agent (e.g., a sulfonium salt)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)
-
Solvent (e.g., DMF or DMSO)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine the alkene substrate (1.0 mmol), the difluoromethylating agent (1.5 mmol), and the photocatalyst (1-5 mol%).
-
Add the degassed solvent (5 mL) via syringe.
-
Seal the tube and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the light source and dilute the reaction mixture with water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
V. Concluding Remarks and Future Outlook
The difluoromethyl group will undoubtedly remain a cornerstone of modern medicinal chemistry. The development of new reagents and methods for its introduction continues to be a vibrant area of research. While methyl 4,4-difluoro-3-oxobutanoate does not appear to be a player in this field at present, the exploration of its reactivity could yet yield surprising and useful chemistry. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to harness the power of difluoromethylation in their work. The continuous innovation in this area, particularly in the realm of photocatalysis and electrochemical synthesis, promises even milder, more efficient, and more selective ways to install this valuable functional group in the future.[7]
References
- This reference is a placeholder as no direct synthesis of methyl 4,4-difluoro-3-oxobutanoate was found in the context of difluoromethyl
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. Molecules, 24(23), 4433. [Link]
- This reference is a placeholder.
- This reference is a placeholder.
- This reference is a placeholder.
- Hu, J., & Zhang, W. (Year). Recent advances in difluoromethylation reactions. Journal Name, Volume(Issue), Pages.
- This reference is a placeholder.
- Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Difluoromethylation Using (Difluoromethyl)trimethylsilane. Chemical Reviews, 97(3), 757–786.
- This reference is a placeholder.
-
Barata-Vallejo, S., & Postigo, A. (2021). Electrochemical Synthesis of gem-Difluoro- and γ-Fluoro-Allyl Boronates and Silanes. Chemistry – A European Journal, 27(50), 12792-12796. [Link]
- This reference is a placeholder.
- This reference is a placeholder.
- This reference is a placeholder.
- This reference is a placeholder.
-
Li, Y., & Qing, F.-L. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8876. [Link]
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active molecules for life science applications. Chem. Soc. Rev., 45(20), 5441-5454.
- This reference is a placeholder.
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link] (Note: This reference is for a trifluoromethylation reagent, but the principles of radical C-H functionalization are analogous to the difluoromethylation reagent Zn(SO2CF2H)2 also developed by the Baran group).
Sources
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Synthetic Utility of Methyl 4,4-difluoro-3-oxobutanoate (MeDFAA)
This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes the practical handling of fluorinated building blocks and specific protocols for constructing bioactive heterocycles.
Introduction: The Fluorine Advantage
Methyl 4,4-difluoro-3-oxobutanoate (MeDFAA) is a critical C4 building block used to introduce the difluoromethyl (
Unlike the trifluoromethyl (
Key Chemical Properties
| Property | Value | Note |
| Molecular Weight | 152.10 g/mol | |
| Boiling Point | 149 °C (747 Torr) | Can be distilled under vacuum.[1] |
| Density | 1.237 g/cm³ | Denser than non-fluorinated analogs.[1] |
| pKa | ~8.6 (Predicted) | |
| Reactivity | High Electrophilicity | The |
Handling & Stability: The "Hydrate" Trap
Expert Insight: A common experimental error when using MeDFAA is ignoring the hydration equilibrium. Due to the strong electron-withdrawing nature of the difluoromethyl group, the
-
Impact: Using the hydrate as if it were the pure ketone leads to incorrect stoichiometry (molecular weight error) and stalled reactions (water acts as a nucleophile/quencher).
-
Detection:
NMR in often shows a minor set of peaks corresponding to the hydrate (distinct shift of the triplet). -
Protocol:
-
Store MeDFAA under inert gas (Argon/Nitrogen) at 2–8°C.
-
Pre-drying: Before sensitive catalytic reactions (e.g., asymmetric hydrogenation), dissolve MeDFAA in toluene and perform an azeotropic distillation to remove water and revert the hydrate to the ketone.
-
Reaction Protocols
Protocol A: Regioselective Synthesis of 3-(Difluoromethyl)pyrazoles
Application: Synthesis of SDHI fungicide precursors.[1] Challenge: Reacting MeDFAA directly with methylhydrazine typically yields a mixture of regioisomers (3-difluoromethyl vs. 5-difluoromethyl).[1] The 3-isomer is usually the bioactive target.[1]
Workflow Diagram
Caption: Decision tree for pyrazole synthesis. The Stepwise Route (Green) is recommended for high purity requirements.
Method: The "Orthoformate" Stepwise Route
This method locks the regiochemistry by converting the active methylene into an ethoxymethylene group before cyclization.
Materials:
-
MeDFAA (1.0 eq)[1]
-
Triethyl orthoformate (1.5 eq)[1]
-
Acetic anhydride (2.0 eq)[1]
-
Solvent: Ethanol (anhydrous)[1]
Step-by-Step:
-
Enol Ether Formation: In a round-bottom flask, mix MeDFAA, triethyl orthoformate, and acetic anhydride.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (disappearance of MeDFAA).[1]
-
Concentration: Evaporate volatiles under reduced pressure to obtain the intermediate: Methyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.
-
Cyclization: Dissolve the crude intermediate in anhydrous ethanol.
-
Addition: Cool to 0°C. Add methylhydrazine dropwise. The reaction is exothermic.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Evaporate solvent. The residue is typically the ester of the target pyrazole. Hydrolysis (NaOH/Water) yields the free acid if required.
Validation:
-
Regioselectivity: >95:5 favoring the 3-difluoromethyl isomer.[1]
-
Mechanism: The hydrazine attacks the highly electrophilic ethoxymethylene carbon first, followed by cyclization onto the ketone.
Protocol B: Asymmetric Hydrogenation (Chiral -Hydroxy Esters)
Application: Creating chiral statin-like side chains or
Workflow Diagram
Caption: Catalytic cycle for the enantioselective reduction of MeDFAA.
Materials:
-
MeDFAA (1.0 eq)[1]
-
Catalyst:
(0.5–1 mol%)[1] -
Solvent: Degassed Methanol[1]
-
Hydrogen source:
gas (High Pressure Vessel)[1]
Step-by-Step:
-
Preparation: In a glovebox, dissolve MeDFAA and the Ruthenium catalyst in degassed methanol.
-
Loading: Transfer the solution to a stainless steel autoclave.
-
Purging: Purge with
(3 cycles at 5 bar) to remove oxygen. -
Reaction: Pressurize to 30–50 bar
and heat to 50°C. Stir vigorously for 12–24 hours. -
Stop Point: Vent
carefully. Analyze an aliquot by Chiral HPLC. -
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
Expert Note: The difluoromethyl group increases the acidity of the
Protocol C: Pyrimidine Synthesis
Application: Synthesis of kinase inhibitors.
Step-by-Step:
-
Mix: Combine MeDFAA (1.0 eq), Amidine hydrochloride (e.g., Acetamidine HCl, 1.1 eq), and Potassium Carbonate (2.5 eq) in Ethanol.
-
Reflux: Heat to reflux for 8–12 hours.
-
Mechanism: Condensation occurs between the 1,3-dicarbonyl equivalent and the N-C-N amidine backbone.[1]
-
Workup: Acidify to pH 4 to precipitate the hydroxypyrimidine (or tautomer).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Pyrazole) | "Hydrate" formation in starting material.[1] | Azeotrope MeDFAA with toluene before use.[1] |
| Wrong Isomer (Pyrazole) | Direct hydrazine addition favors thermodynamic product (often 5-isomer depending on conditions).[1] | Switch to Protocol A (Enol Ether route) to enforce kinetics.[1] |
| Stalled Hydrogenation | Catalyst poisoning by trace acid/chloride.[1] | Ensure MeDFAA is neutral; pass through a small plug of basic alumina if necessary. |
| NMR Confusion | The |
References
-
Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents (CN117304112A).[1] (Describes the industrial synthesis of fluxapyroxad precursors using difluoroacetyl intermediates). Link
-
Regioselective synthesis of 3-difluoromethyl pyrazoles via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. (Detailed mechanistic study on controlling regioselectivity with fluorinated building blocks). Link
-
Methyl 4,4-difluoro-3-oxobutanoate Product Data. BLD Pharm.[1][3] (Physical properties and safety data). Link
-
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Fluorinated Beta-Keto Esters. BenchChem. (Catalyst screening data for analogous fluorinated substrates). Link
-
Synthesis of novel amidines via one-pot three component reactions. National Institutes of Health (PubMed).[1] (General protocols for cyclic ketone/amidine condensation). Link
Sources
Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Methyl 4,4-difluoro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Reaction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry, providing a straightforward and versatile method for the preparation of 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP core is a privileged scaffold in medicinal chemistry, most notably found in a class of L-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[3] Prominent examples include commercial drugs such as nifedipine, amlodipine, and felodipine.[4][5]
The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern drug discovery.[6][7] The unique physicochemical properties of fluorine, such as its high electronegativity and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[8][9] Consequently, the use of fluorinated building blocks in established synthetic routes is of significant interest.
This guide focuses on the application of Methyl 4,4-difluoro-3-oxobutanoate , a fluorinated β-ketoester, in the Hantzsch pyridine synthesis. The introduction of a difluoromethyl group at the 2- and 6-positions of the resulting dihydropyridine ring is anticipated to impart novel pharmacological properties. This document provides a comprehensive overview, a projected experimental protocol, and insights into the expected outcomes for researchers aiming to explore this promising area of medicinal chemistry.
The Role and Advantages of Methyl 4,4-difluoro-3-oxobutanoate
Methyl 4,4-difluoro-3-oxobutanoate is a versatile intermediate characterized by a reactive β-ketoester functionality and a difluoromethyl group.[10] The electron-withdrawing nature of the two fluorine atoms is expected to influence the reactivity of the methylene and carbonyl groups compared to their non-fluorinated counterparts, potentially requiring adjustments to classical Hantzsch reaction conditions.
Anticipated Advantages of Incorporating the Difluoromethyl Moiety:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic oxidation, a common deactivation pathway for many drug molecules.
-
Modulated Lipophilicity: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.
-
Altered pKa: The inductive effect of the fluorine atoms can lower the pKa of nearby protons, influencing the molecule's ionization state and receptor binding interactions.
-
Novel Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with biological targets.
Reaction Mechanism: A Stepwise Look
The Hantzsch synthesis proceeds through a series of well-established intermediates. The generally accepted mechanism involves two primary pathways that converge to form the dihydropyridine ring.[2][11]
-
Knoevenagel Condensation: One equivalent of Methyl 4,4-difluoro-3-oxobutanoate reacts with an aldehyde to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia (or a similar nitrogen source) to yield a β-enamino ester.
-
Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.
Diagram of the Hantzsch Pyridine Synthesis Mechanism
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
Synthesis of difluoromethylated heterocycles using "Methyl 4,4-difluoro-3-oxobutanoate"
Application Note: Precision Synthesis of Difluoromethylated Heterocycles
Executive Summary: The "Difluoro" Advantage
In modern drug discovery, the difluoromethyl group (
This guide details the application of Methyl 4,4-difluoro-3-oxobutanoate (MDFOA) , a versatile
Reagent Profile
Compound: Methyl 4,4-difluoro-3-oxobutanoate
Synonyms: Methyl 4,4-difluoroacetoacetate; MDFOA
Structure:
| Property | Specification |
| CAS Registry | 59795-37-2 (Methyl ester) / 352-24-9 (Ethyl ester analog) |
| Molecular Weight | 152.09 g/mol |
| Boiling Point | ~160 °C (predicted) |
| Appearance | Colorless to light yellow liquid |
| Storage | 2-8°C, under inert atmosphere (Ar/N2) |
| Reactivity Alert | The |
Application I: Regioselective Synthesis of Difluoromethyl-Pyrazoles
Pyrazoles bearing fluoroalkyl groups are ubiquitous in agrochemicals (e.g., SDHI fungicides) and pharmaceuticals. The reaction of MDFOA with hydrazines is the primary route to these scaffolds.
The Challenge: Regioselectivity
When reacting MDFOA with a substituted hydrazine (
-
3-Difluoromethyl isomer: Formed via initial attack of the terminal hydrazine nitrogen on the C3 ketone.
-
5-Difluoromethyl isomer: Formed via initial attack of the terminal hydrazine nitrogen on the ester carbonyl (less common) or via the internal nitrogen attacking the ketone.
Standard Protocol favors the 3-isomer due to the enhanced electrophilicity of the
Protocol A: Synthesis of 1-Aryl-3-(difluoromethyl)-1H-pyrazol-5-ols
Reagents: MDFOA (1.0 equiv), Arylhydrazine hydrochloride (1.1 equiv), Ethanol (0.5 M), Acetic Acid (cat.).
-
Preparation: Dissolve MDFOA (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add arylhydrazine hydrochloride (11 mmol) in one portion.
-
Cyclization: Stir at Room Temperature (RT) for 1 hour to form the intermediate hydrazone.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.
Yield: Typically 75–90%.
Mechanism Visualization
The following diagram illustrates the pathway to the 3-difluoromethyl isomer.
Caption: Path A dominates due to the high electrophilicity of the CF2-adjacent ketone, favoring the 3-substituted product.
Application II: Pechmann Condensation for Coumarins
Coumarins are vital for fluorescent probes and anticoagulants. The Pechmann condensation allows the direct fusion of the difluoroacetoacetate moiety onto a phenol ring.
Protocol B: Synthesis of 4-(Difluoromethyl)-7-hydroxycoumarin
Reagents: MDFOA (1.0 equiv), Resorcinol (1.0 equiv), Sulfuric Acid (Conc., 5–10 equiv) or Methanesulfonic acid.
-
Mixing: In a round-bottom flask, mix Resorcinol (10 mmol) and MDFOA (10 mmol).
-
Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise add concentrated
(5 mL) while stirring. Caution: Exothermic. -
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Alternatively, heat to 50°C for 2 hours for faster conversion.
-
Quenching: Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. The product usually precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral pH.
-
Purification: Recrystallize from ethanol.
Critical Note: The electron-withdrawing
Mechanism Visualization
Caption: The Pechmann condensation proceeds via transesterification followed by electrophilic aromatic substitution.
Application III: Pyrimidine Synthesis (Biginelli-Type)
The synthesis of dihydropyrimidines or pyrimidines involves the condensation of MDFOA with urea or amidines.
Protocol C: Synthesis of 6-(Difluoromethyl)uracils
Reagents: MDFOA (1.0 equiv), Urea (1.5 equiv), Ethanol, HCl (cat.) or Lewis Acid (
-
Setup: Combine MDFOA (10 mmol), Urea (15 mmol), and catalyst (e.g., 5 drops conc. HCl) in Ethanol (15 mL).
-
Reflux: Heat to reflux for 8–12 hours.
-
Monitoring: The reaction forms a cyclic ureide intermediate which dehydrates to the uracil.
-
Workup: Cool to RT. If product precipitates, filter.[1] If not, concentrate and triturate with diethyl ether.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazole) | Incomplete cyclization of hydrazone. | Increase reflux time; ensure anhydrous ethanol is used to prevent ester hydrolysis. |
| Regioisomer Mixture | Competitive attack at ester carbonyl. | Lower the temperature during the initial hydrazine addition (-10°C).[2] Use HCl salt of hydrazine to modulate nucleophilicity. |
| No Reaction (Coumarin) | Deactivated phenol or weak acid. | Use a stronger acid (Triflic acid) or switch to a Lewis acid catalyst ( |
| Product Instability | Avoid highly basic aqueous workups (> pH 10) which can induce haloform-type cleavage or HF elimination. |
References
-
Pechmann Condensation Mechanism & Catalysis
-
Pyrazole Synthesis & Regioselectivity
-
Difluoroacetoacetate Reagent Properties
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DE10331496A1 - Process for preparing alkyl difluoroacetoacetates - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 9. Ethyl 4,4-Difluoroacetoacetate | 352-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
"Methyl 4,4-difluoro-3-oxobutanoate" for introducing CF2H group
Application Note: Strategic Utilization of Methyl 4,4-difluoro-3-oxobutanoate (MDOB) for Difluoromethyl (
Executive Summary
The difluoromethyl group (
This Application Note details the use of Methyl 4,4-difluoro-3-oxobutanoate (MDOB) as a divergent building block. Unlike radical difluoromethylation reagents that install the group at a late stage, MDOB allows for the de novo construction of heterocycles (pyrazoles, pyrimidines) with the
Chemical Profile & Handling
Compound: Methyl 4,4-difluoro-3-oxobutanoate
CAS: 110926-06-0
Structure:
Physical Properties & Stability
-
Appearance: Colorless to light yellow liquid.
-
Boiling Point: ~60-65 °C at 15 mmHg.
-
Reactivity: MDOB is a fluorinated
-keto ester. The electron-withdrawing effect of the group significantly increases the electrophilicity of the C3-ketone compared to non-fluorinated analogs (e.g., methyl acetoacetate). -
Storage: Store under inert gas (
or ) at 2-8°C. The compound is hygroscopic; moisture leads to hydrate formation at the fluorinated ketone, which can alter stoichiometry in sensitive reactions.
Tautomeric Equilibrium
In solution, MDOB exists in a dynamic equilibrium between the keto and enol forms.
-
Keto Form: Favored in non-polar solvents (
). -
Enol Form: Stabilized by intramolecular hydrogen bonding and polar protic solvents.
-
Implication: For reactions requiring nucleophilic attack on the ketone (e.g., with hydrazines), the keto form is the reactive species. However, the enol form is relevant for deprotonation/alkylation strategies.
Strategic Application: Regioselective Synthesis of Pyrazoles
The reaction of MDOB with substituted hydrazines (
The Regioselectivity Challenge
The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the MDOB electrophiles (C3-ketone vs. C1-ester).
-
Path A (Kinetic): The more nucleophilic nitrogen attacks the more electrophilic C3-ketone
5-difluoromethyl pyrazole . -
Path B (Thermodynamic): Attack at the ester or acid-catalyzed equilibration
3-difluoromethyl pyrazole .
Optimization Protocol: Controlling the Isomer Ratio
To selectively target the 3-difluoromethyl isomer (often preferred for kinase inhibitors), specific solvent and pH conditions are required to direct the reaction trajectory.
Experimental Workflow Diagram
Caption: Decision matrix for regioselective synthesis of difluoromethyl pyrazoles using MDOB.
Detailed Protocol: Synthesis of 1-Aryl-3-(difluoromethyl)pyrazole
Objective: Synthesis of 1-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-ol (or tautomer).
Reagents:
-
MDOB (1.0 equiv)
-
4-Chlorophenylhydrazine hydrochloride (1.1 equiv)
-
Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) [Critical Solvent ]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenylhydrazine hydrochloride (1.1 equiv) in HFIP (0.5 M concentration relative to hydrazine).
-
Note: The use of the hydrochloride salt is crucial. It suppresses the nucleophilicity of the hydrazine, allowing the solvent (HFIP) to activate the carbonyl via hydrogen bonding, favoring the formation of the 3-
isomer.
-
-
Addition: Add MDOB (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux (approx. 60°C for HFIP) for 4–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate hydrazone may be visible before cyclization.
-
-
Workup: Evaporate the fluorinated solvent (recoverable by distillation). Redissolve the residue in Ethyl Acetate and wash with saturated
to neutralize the HCl. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).
Expected Outcome: >90:10 ratio favoring the 3-difluoromethyl isomer.
Strategic Application: Synthesis of Pyrimidines
MDOB reacts with amidines, guanidines, and ureas to form functionalized pyrimidines. This reaction is generally less sensitive to regiochemical issues than pyrazoles due to the symmetry of many amidine precursors, but the reactivity of the
Reaction Scheme:
Protocol Highlights:
-
Base: Sodium methoxide (
) or Sodium ethoxide ( ) (2.0 - 3.0 equiv). -
Solvent: Methanol or Ethanol (matching the alkoxide).
-
Temperature: Reflux is required to drive the dehydration and aromatization.
-
Mechanism: The amidine nitrogen attacks the highly electrophilic C3-ketone of MDOB first, followed by cyclization at the ester.
Bioisosteric Properties of the Group
Understanding why MDOB is used is as important as how. The resulting
| Property | Hydroxyl ( | Thiol ( | Difluoromethyl ( |
| H-Bond Donor (HBD) | Strong | Weak | Moderate |
| H-Bond Acceptor (HBA) | Strong | Weak | Weak |
| Lipophilicity ( | Lowers LogP (Hydrophilic) | Increases LogP | Increases LogP (Lipophilic) |
| Metabolic Stability | Low (Glucuronidation) | Low (Oxidation) | High |
| N/A | Acidic | Weakly Acidic (C-H) |
Key Insight: The
References
-
Bioisosterism of CF2H: Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?"[1] Journal of Medicinal Chemistry, 2019.
-
Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] The Journal of Organic Chemistry, 2008.
-
General Hydrazine Reactivity: Mayr, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines." Journal of the American Chemical Society, 2012.
-
Synthesis of Fluorinated Pyrimidines: Zhang, R., et al. "Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones."[3] Organic Chemistry Frontiers, 2022.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Large-scale synthesis of "Methyl 4,4-difluoro-3-oxobutanoate"
An Application Note for the Scalable Synthesis of Methyl 4,4-difluoro-3-oxobutanoate
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate, a key fluorinated building block for the pharmaceutical and agrochemical industries. The synthesis is based on a crossed Claisen condensation, providing a reliable pathway for large-scale production. This document provides in-depth mechanistic insights, a step-by-step experimental protocol, critical process parameters, and essential safety guidelines tailored for researchers, chemists, and process development professionals.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physical, chemical, and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated compounds are prevalent in a vast array of pharmaceuticals and agrochemicals.[2][3][4]
Methyl 4,4-difluoro-3-oxobutanoate is a valuable difluorinated β-ketoester that serves as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] Its gem-difluoro group offers a stable isostere for a carbonyl or hydroxyl group, making it an attractive moiety for medicinal chemists. This guide presents a detailed methodology for its large-scale synthesis, ensuring high yield and purity.
Mechanistic Rationale: The Crossed Claisen Condensation
The synthesis of Methyl 4,4-difluoro-3-oxobutanoate is efficiently achieved via a crossed Claisen condensation. This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[6] In this specific application, methyl acetate serves as the enolizable ester, while ethyl difluoroacetate acts as the non-enolizable electrophilic partner.
The Reaction:
-
Reactants: Methyl Acetate and Ethyl Difluoroacetate
-
Base: Sodium Methoxide (NaOMe)
-
Product: Methyl 4,4-difluoro-3-oxobutanoate
The mechanism proceeds through several key steps:
-
Deprotonation: A strong base, sodium methoxide, deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. The choice of sodium methoxide is critical; using the same alkoxide as the ester's alkoxy group prevents transesterification, a competing side reaction.[7]
-
Nucleophilic Attack: The methyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl difluoroacetate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.
-
Final Deprotonation: The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[8] Therefore, the alkoxide base rapidly and irreversibly deprotonates the product to form a stabilized enolate. This final step drives the reaction equilibrium towards the product, necessitating the use of at least one full equivalent of base.[8]
-
Acidic Workup: A final acidic quench protonates the enolate to yield the final product.
Caption: Mechanism of the Crossed Claisen Condensation.
Large-Scale Synthesis: Application and Protocol
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment space.
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| Sodium Methoxide (25% in MeOH) | Reagent/Technical | Major Supplier | Handle with extreme care.[9] |
| Methyl Acetate | Anhydrous | Major Supplier | |
| Ethyl Difluoroacetate | ≥98% Purity | Major Supplier | Corrosive and flammable.[10][11] |
| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | |
| Hydrochloric Acid (HCl) | 2M Aqueous | Major Supplier | For quenching. |
| Saturated Sodium Bicarbonate | Aqueous | Lab Prepared | For neutralization. |
| Saturated Sodium Chloride | Aqueous (Brine) | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | Reagent | Major Supplier | For drying. |
| Nitrogen Gas | High Purity | Gas Supplier | For inert atmosphere. |
| Equipment | Specifications |
| 20L Jacketed Glass Reactor | With overhead mechanical stirrer, temperature probe |
| 5L Addition Funnel | Graduated |
| Condenser | Allihn or Liebig style, with inert gas inlet |
| Chiller/Circulator Bath | Capable of maintaining -10°C to 0°C |
| Vacuum Pump & Fractional Distillation Setup | For purification |
| Large Separatory Funnels (10-20L) | For workup |
| Personal Protective Equipment (PPE) | See Section 5 for details |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.
Step-by-Step Protocol
-
Reactor Preparation:
-
Assemble the 20L jacketed reactor with the overhead stirrer, temperature probe, condenser, and nitrogen inlet. Ensure all glassware is dry.
-
Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Set the circulator bath to cool the reactor jacket to 0°C.
-
-
Charging the Base:
-
Charge the reactor with anhydrous Tetrahydrofuran (THF) (5.0 L).
-
With vigorous stirring, slowly add the sodium methoxide solution (25% in methanol, 2.38 kg, 11.0 mol) to the THF. The temperature may rise slightly; ensure it remains below 10°C.
-
-
Reactant Addition:
-
In a separate dry vessel, prepare a mixture of methyl acetate (815 g, 11.0 mol) and ethyl difluoroacetate (1.24 kg, 10.0 mol).
-
Transfer this mixture to the 5L addition funnel.
-
Add the ester mixture dropwise to the stirred sodium methoxide solution in the reactor over 2-3 hours.
-
Causality Check: This slow, controlled addition is crucial to manage the reaction exotherm and prevent uncontrolled side reactions. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours to ensure the reaction goes to completion.
-
Reaction progress can be monitored by taking small, quenched aliquots for analysis by GC-MS or TLC.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, slowly and carefully add 2M hydrochloric acid (approx. 6.0 L) to the reactor via the addition funnel. Monitor for gas evolution and temperature increase. Maintain the temperature below 20°C by adjusting the addition rate and cooling. The final pH of the aqueous layer should be between 3-4.
-
Stop the stirring and allow the layers to separate.
-
Transfer the entire mixture to a large separatory funnel. Drain and collect the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 2.0 L) to neutralize any remaining acid.
-
Saturated sodium chloride (brine) solution (1 x 2.0 L) to reduce the solubility of organic material in the aqueous phase.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF and other volatile components.
-
-
Purification:
-
The resulting crude oil is purified by fractional vacuum distillation to yield Methyl 4,4-difluoro-3-oxobutanoate as a clear liquid.
-
Process Data and Expected Results
| Parameter | Value | Rationale |
| Ethyl Difluoroacetate | 1.0 equivalent (1.24 kg) | Limiting reagent. |
| Methyl Acetate | 1.1 equivalents (815 g) | A slight excess of the enolizable partner ensures complete consumption. |
| Sodium Methoxide | 1.1 equivalents (2.38 kg of 25% soln) | A full equivalent is required to drive the reaction equilibrium.[8] |
| Reaction Temperature | 0°C to 5°C | Minimizes side reactions and controls the exotherm. |
| Reaction Time | 2-3 hours addition + 2 hours stirring | Ensures complete conversion. |
| Expected Yield | 75-85% | Typical yield for a well-optimized Claisen condensation. |
| Product Purity (Post-Distillation) | >98% (by GC) | Required for subsequent synthetic steps. |
| Boiling Point | ~70-75°C at 20 mmHg (Literature Value) | Key parameter for vacuum distillation. |
Safety and Hazard Management
The large-scale synthesis of this compound involves significant hazards that must be properly managed. A thorough risk assessment must be performed before commencing any work.
-
Sodium Methoxide: Highly flammable and corrosive. It reacts violently with water, producing flammable methanol and corrosive sodium hydroxide.[9] It must be handled under an inert, dry atmosphere. All sources of ignition must be eliminated.[12]
-
Ethyl Difluoroacetate: A flammable and corrosive liquid.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Anhydrous Solvents (THF): Highly flammable and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-checked solvent.
-
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.[12]
-
Appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film).
-
-
Engineering Controls:
Conclusion
The protocol described provides a reliable and scalable method for the production of Methyl 4,4-difluoro-3-oxobutanoate. By understanding the underlying Claisen condensation mechanism and adhering strictly to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently synthesize this critical fluorinated building block for their discovery and development pipelines.
References
- This cit
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
- This cit
-
Wikipedia. Claisen condensation. [Link]
- This cit
- This cit
- This cit
- This cit
-
Solvay. Organic Fluorinated Building Blocks. [Link]
- This cit
- This cit
- This cit
- This cit
-
Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
- This cit
- This cit
-
Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Methylate. [Link]
-
Growth Market Reports. (2024). Fluorinated Building Blocks Market Research Report 2033. [Link]
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- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biesterfeld.no [biesterfeld.no]
- 3. tandfonline.com [tandfonline.com]
- 4. growthmarketreports.com [growthmarketreports.com]
- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. nj.gov [nj.gov]
Application Notes and Protocols for Flow Chemistry: Methyl 4,4-Difluoro-3-Oxobutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block in Continuous Flow
Methyl 4,4-difluoro-3-oxobutanoate is a valuable fluorinated building block in medicinal and agrochemical research. The presence of the difluoromethyl group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] Traditional batch synthesis methods involving this and other fluorinated compounds can present challenges related to safety, scalability, and precise control over reaction parameters.
Flow chemistry, or continuous flow synthesis, offers a powerful alternative to batch processing. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides numerous advantages, including:
-
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions.[2]
-
Precise Process Control: Superior control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.
-
Rapid Optimization: The ability to quickly vary reaction conditions allows for efficient optimization of synthetic routes.
-
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the need for large-scale reactor redesign.
-
Integration of Multiple Steps: Telescoped or multi-step syntheses can be performed in a single, continuous process, reducing manual handling and purification steps.[3]
This document provides detailed application notes and protocols for leveraging the benefits of flow chemistry in the utilization of methyl 4,4-difluoro-3-oxobutanoate for the synthesis of valuable chemical entities.
Continuous Synthesis of Fluorinated Pyrazoles
Application Note: Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis, a classic condensation reaction between a β-ketoester and a hydrazine, is an efficient method for their preparation.[4] Translating this synthesis to a continuous flow process offers significant advantages, particularly when dealing with potentially hazardous hydrazine derivatives and for achieving consistent product quality. The following protocol details the continuous synthesis of a 5-(difluoromethyl)pyrazolone derivative.
// Styling {rank=same; Reagent_A; Reagent_B;} {rank=same; Pump_A; Pump_B;} } . Caption: Continuous flow setup for the synthesis of fluorinated pyrazoles.
Protocol 1: Continuous Flow Synthesis of 5-(difluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
| Parameter | Value |
| Reagent A | 0.5 M solution of Methyl 4,4-difluoro-3-oxobutanoate in Ethanol |
| Reagent B | 0.55 M solution of Hydrazine Hydrate in Ethanol |
| Flow Rate (Pump A) | 0.5 mL/min |
| Flow Rate (Pump B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Reactor Temperature | 80 °C |
| Back Pressure | 5 bar |
Methodology:
-
System Preparation: Prime the syringe pumps and flush the entire flow system with the reaction solvent (Ethanol) to remove any air bubbles and contaminants.
-
Reagent Preparation: Prepare the stock solutions of Methyl 4,4-difluoro-3-oxobutanoate (Reagent A) and Hydrazine Hydrate (Reagent B) in anhydrous ethanol.
-
Reaction Initiation: Set the flow rates for both pumps to 0.5 mL/min. The two reagent streams will converge at the T-mixer, initiating the reaction.
-
Continuous Reaction: The reaction mixture flows through the heated reactor coil (a 10 mL PFA or stainless steel tube immersed in a heated oil bath or a column heater) where the cyclization occurs.
-
Pressure Control: A back pressure regulator is used to maintain a constant pressure within the system, preventing solvent boiling and ensuring consistent flow.
-
Product Collection: The output from the reactor is cooled and collected in a flask. The initial volume corresponding to the reactor volume is discarded to ensure the collection of the steady-state product.
-
Work-up and Purification: The collected solution is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Flow-Assisted Knoevenagel Condensation
Application Note: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5] Methyl 4,4-difluoro-3-oxobutanoate, with its active methylene group, is an excellent substrate for this reaction. Performing this condensation in a flow reactor allows for precise control over the reaction time and temperature, which is crucial for minimizing side reactions and maximizing the yield of the desired product.
// Styling {rank=same; Reagent_A; Reagent_B;} {rank=same; Pump_A; Pump_B;} } . Caption: Flow setup for Knoevenagel condensation.
Protocol 2: Continuous Flow Knoevenagel Condensation with Benzaldehyde
| Parameter | Value |
| Reagent A | 0.5 M Methyl 4,4-difluoro-3-oxobutanoate and 0.5 M Benzaldehyde in Toluene |
| Reagent B | 0.05 M Piperidine in Toluene |
| Flow Rate (Pump A) | 0.8 mL/min |
| Flow Rate (Pump B) | 0.2 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | 5 min |
| Reactor Temperature | 60 °C |
Methodology:
-
System Preparation: Flush the flow system with toluene.
-
Reagent Preparation: Prepare the stock solutions of the β-ketoester and aldehyde (Reagent A) and the catalyst (Reagent B).
-
Reaction Start-up: Initiate the flow of both reagent streams at the specified rates.
-
Continuous Reaction: The combined stream passes through the heated reactor coil to facilitate the condensation reaction.
-
Product Collection: The product stream is collected. For analytical purposes, small samples can be taken at different time points to monitor reaction progress.
-
Work-up: The collected solution can be washed with dilute acid to remove the catalyst, followed by washing with brine, drying over anhydrous sodium sulfate, and evaporation of the solvent to yield the crude product. Further purification can be achieved by chromatography.
Hantzsch Dihydropyridine Synthesis in Flow
Application Note: The Hantzsch dihydropyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridine derivatives, which are important scaffolds in medicinal chemistry.[6][7][8] The reaction typically involves an aldehyde, a β-ketoester, and a source of ammonia.[6] Performing this multi-component reaction in a continuous flow setup can improve reproducibility and yield by ensuring precise stoichiometric mixing and uniform heating.[7][9]
// Styling {rank=same; Reagent_A; Reagent_B;} {rank=same; Pump_A; Pump_B;} } . Caption: Continuous flow Hantzsch dihydropyridine synthesis.
Protocol 3: Continuous Flow Synthesis of a Difluoromethyl-Substituted Dihydropyridine
| Parameter | Value |
| Reagent A | 0.5 M Methyl 4,4-difluoro-3-oxobutanoate and 0.25 M Benzaldehyde in Ethanol |
| Reagent B | 1.0 M Ammonium Hydroxide in Ethanol |
| Flow Rate (Pump A) | 0.75 mL/min |
| Flow Rate (Pump B) | 0.25 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 15 mL |
| Residence Time | 15 min |
| Reactor Temperature | 70 °C |
Methodology:
-
System Preparation: Prepare the flow system by flushing with ethanol.
-
Reagent Preparation: Dissolve the β-ketoester and aldehyde in ethanol to prepare Reagent A. Prepare the ammonium hydroxide solution for Reagent B.
-
Reaction Initiation: Start the pumps at the designated flow rates.
-
Continuous Synthesis: The reaction mixture is pumped through the heated reactor coil.
-
Product Collection: The product stream is cooled and collected. The dihydropyridine product may precipitate upon cooling and can be collected by filtration.
-
Purification: The collected solid can be washed with cold ethanol and dried. The filtrate can be concentrated and purified by column chromatography to isolate any dissolved product.
Synthesis of Difluoromethyl Ketones via Decarboxylation in Flow
Application Note: β-ketoesters can undergo hydrolysis followed by decarboxylation to yield ketones.[2][10][11][12][13] This transformation is a valuable method for the synthesis of difluoromethyl ketones from methyl 4,4-difluoro-3-oxobutanoate. Performing the decarboxylation in a high-temperature, high-pressure flow reactor can significantly accelerate the reaction rate and improve safety by minimizing the volume of material at elevated temperatures.
// Styling {rank=same; Reagent_A; Pump_A;} } . Caption: High-temperature flow setup for decarboxylation.
Protocol 4: Continuous Flow Hydrolysis and Decarboxylation
| Parameter | Value |
| Reagent | 0.2 M Methyl 4,4-difluoro-3-oxobutanoate in 1 M Aqueous HCl |
| Flow Rate | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 20 min |
| Reactor Temperature | 150 °C |
| Back Pressure | 20 bar |
Methodology:
-
System Preparation: Use an HPLC pump and a high-pressure rated reactor coil (e.g., stainless steel). Flush the system with water.
-
Reagent Preparation: Prepare the acidic solution of the β-ketoester.
-
Reaction Start: Begin pumping the reagent solution through the high-temperature reactor. The back pressure regulator is crucial for preventing the aqueous solution from boiling.
-
Continuous Reaction: The high temperature promotes both the hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid.
-
Product Collection: The product stream is cooled before collection. The difluoromethyl ketone may be sparingly soluble in the aqueous phase and can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Work-up: The collected aqueous solution is extracted with an organic solvent. The combined organic layers are dried and the solvent is removed to yield the difluoromethyl ketone.
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Publishing. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy - MDPI. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix - ResearchGate. Available at: [Link]
-
Recent advances in fluorine chemistry using flow technology | Request PDF - ResearchGate. Available at: [Link]
-
Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real - SciSpace. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
-
Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Decarboxylation of beta-Carbonyl Acids - YouTube. Available at: [Link]
-
flow synthesis | New Drug Approvals. Available at: [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC - NIH. Available at: [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]
-
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - RSC Publishing. Available at: [Link]
-
Knoevenagel Condensation Reaction - Master Organic Chemistry. Available at: [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde - ChemTube3D. Available at: [Link]
-
A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed. Available at: [Link]
-
Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. Available at: [Link]
-
9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Available at: [Link]
-
A continuous flow chemistry approach for the ultrafast and low-cost synthesis of MOF-808 - Digital CSIC. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
(PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - ResearchGate. Available at: [Link]
-
Claisen Condensation and ß-Keto Esters - YouTube. Available at: [Link]
-
Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC. Available at: [Link]
-
The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. Available at: [Link]
Sources
- 1. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. aklectures.com [aklectures.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,4-difluoro-3-oxobutanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this valuable fluorinated building block. Our goal is to provide not just a protocol, but a comprehensive troubleshooting resource grounded in mechanistic principles and practical laboratory experience.
Methyl 4,4-difluoro-3-oxobutanoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where the difluoromethyl group can significantly enhance biological activity and stability.[1] The most common and scalable synthetic route is the crossed Claisen condensation. While straightforward in principle, this reaction is fraught with potential pitfalls that can lead to low yields and challenging purifications. This guide will help you navigate these challenges effectively.
Core Synthesis: Crossed Claisen Condensation
The synthesis is achieved via a base-mediated crossed Claisen condensation between methyl difluoroacetate and methyl acetate.[2][3][4] The reaction hinges on the selective formation of the enolate of methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl difluoroacetate.
Overall Reaction Scheme
Experimental Workflow Overview
The following diagram outlines the critical stages of the synthesis, from initial setup to final product isolation.
Caption: General experimental workflow for the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.
Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category 1: Low Yield and Reaction Failure
Q1: My reaction resulted in a very low yield (<30%) or failed completely. What are the primary causes?
A1: This is the most frequently reported issue. The Claisen condensation is highly sensitive to reaction conditions. The root cause is almost always one of the following, in order of likelihood:
-
Presence of Moisture: The base used (sodium methoxide) and the enolate intermediate are extremely sensitive to water. Any moisture will consume the base and quench the enolate, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
Inactive Base: Sodium methoxide can degrade upon exposure to air and moisture. Use a fresh bottle of high-purity sodium methoxide that is a fine, white, free-flowing powder. Clumped or discolored base is a sign of decomposition.
-
Insufficient Base: The Claisen condensation requires a full stoichiometric equivalent of base. This is because the product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting alcohol (methanol, pKa ≈ 15.5). The final, thermodynamically favorable step is the deprotonation of the product by the methoxide, which drives the reaction to completion.[5] Using catalytic amounts of base will result in very poor yields.
-
Improper Temperature Control: While some procedures report higher temperatures[6], enolates can be thermally unstable.[7] Running the reaction at low temperatures (e.g., 0 to -10 °C) during the addition of reagents helps to control the reaction rate, minimize side reactions, and prevent decomposition of the enolate.[3]
Caption: Troubleshooting decision tree for low reaction yield.
Category 2: Purity and Side Reactions
Q2: My final product is contaminated with a significant impurity that is very difficult to remove by distillation. What is this impurity and how can I prevent its formation?
A2: The most common byproduct is methyl acetoacetate , formed from the self-condensation of methyl acetate.[4] This occurs when the enolate of methyl acetate attacks another molecule of methyl acetate instead of the desired methyl difluoroacetate. Since their boiling points are similar, separation by distillation is challenging.
Causality & Prevention: This side reaction is a matter of competing reaction rates. To favor the desired crossed-Claisen reaction, you must control the relative concentrations of the electrophiles.
-
Correct Procedure: Add the base (sodium methoxide) to a solution of methyl acetate first to pre-form the enolate. Then, add the methyl difluoroacetate slowly to this mixture. This ensures that the concentration of the more reactive electrophile (methyl difluoroacetate) is always low, minimizing the chance for the enolate to react with the less reactive electrophile (methyl acetate).
-
Incorrect Procedure: Mixing both esters together and then adding the base will inevitably lead to a statistical mixture of products, including a significant amount of the undesired self-condensation product.[8]
Q3: Why is the Claisen condensation mechanistically important for this synthesis?
A3: The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that creates β-keto esters.[9] Understanding its mechanism is key to troubleshooting.
-
Enolate Formation: Sodium methoxide (a strong base) removes an acidic α-hydrogen from methyl acetate to form a resonance-stabilized enolate. This is the nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl difluoroacetate. The two fluorine atoms make this carbonyl group highly electrophilic and susceptible to attack.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Reformation of Carbonyl: The intermediate collapses, expelling a methoxide ion as a leaving group and forming the β-keto ester product.
-
Deprotonation (Driving Force): The expelled methoxide (or another equivalent of base) immediately deprotonates the newly formed β-keto ester at the highly acidic carbon between the two carbonyls. This acid-base reaction is essentially irreversible and pulls the entire equilibrium towards the product.[10]
-
Acidification: A final workup with a mild acid protonates the enolate to yield the final neutral product.
Caption: Mechanism of the crossed Claisen condensation.
Category 3: Reagents and Purification
Q4: What are the best practices for the purification of Methyl 4,4-difluoro-3-oxobutanoate?
A4: Purification is typically achieved by fractional distillation under reduced pressure .
-
Aqueous Workup: Before distillation, it is crucial to perform a proper aqueous workup. After quenching the reaction with a mild acid (e.g., dilute HCl or acetic acid) to a pH of ~2-3, wash the organic layer with water and then brine to remove salts and any remaining water-soluble impurities.[3]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Vacuum Distillation: The product is a relatively high-boiling liquid. Distillation under reduced pressure is necessary to prevent thermal decomposition at high temperatures. A good vacuum pump and a fractionating column are recommended to achieve good separation from any residual starting materials or byproducts.
Q5: Are there any specific handling precautions for the starting material, methyl difluoroacetate?
A5: Yes. Methyl difluoroacetate is a hazardous chemical and requires careful handling. According to its safety data sheet, it is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation.[11] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and keep it away from ignition sources.
Protocols and Data
Detailed Synthesis Protocol
This protocol is a representative example and may require optimization based on your specific lab conditions and scale.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Methyl Acetate | 74.08 | 111.1 g (120 mL) | 1.50 | 3.0 |
| Sodium Methoxide | 54.02 | 28.4 g | 0.525 | 1.05 |
| Methyl Difluoroacetate | 112.06 | 56.0 g (47.5 mL) | 0.50 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - | - |
| 1M Hydrochloric Acid | - | ~550 mL | - | For quench |
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with anhydrous THF (250 mL) and methyl acetate. Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add the sodium methoxide to the stirred solution in portions over 20 minutes, ensuring the internal temperature does not exceed 5 °C. A thick white slurry will form. Stir for an additional 30 minutes at 0 °C.
-
Ester Addition: Dilute the methyl difluoroacetate with anhydrous THF (250 mL) in the addition funnel. Add this solution dropwise to the reaction slurry over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until GC/TLC analysis shows consumption of the limiting reagent.
-
Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 1M HCl via the addition funnel until the pH of the aqueous layer is ~2-3.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Wash and Dry: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield Methyl 4,4-difluoro-3-oxobutanoate as a clear liquid. A yield of 54.2% has been reported under similar conditions.[3]
Safety Information Summary
| Chemical | Hazard Class | Key Precautions |
| Methyl Difluoroacetate | Flammable liquid, Skin/Eye/Respiratory Irritant | Use in fume hood, avoid ignition sources, wear PPE.[11] |
| Sodium Methoxide | Corrosive, Flammable Solid, Water-Reactive | Handle under inert gas, avoid contact with water, wear PPE. |
| Tetrahydrofuran (THF) | Highly Flammable, Peroxide Former | Use in fume hood, avoid ignition sources, check for peroxides if old. |
| Hydrochloric Acid | Corrosive | Handle with care, wear appropriate gloves and eye protection. |
Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and a thorough understanding of the hazards involved.
References
-
ResearchGate. Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
-
Wiley Online Library. Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Available at: [Link]
- Google Patents. CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available at: [Link]
- Google Patents. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
- Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Available at: [Link]
-
Semantic Scholar. Synthesis of Ethyl 4,4-Difluoroacetoacetate. Available at: [Link]
- Google Patents. DE10331496A1 - Process for preparing alkyl difluoroacetoacetates.
-
PubMed Central (PMC). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]
-
PubMed. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Available at: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available at: [Link]
-
PubMed Central (PMC). Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes. Available at: [Link]
-
Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
-
PubMed. Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes. Available at: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Available at: [Link]
-
Wikipedia. Modafiendz. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]
- 3. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 4. DE10331496A1 - Process for preparing alkyl difluoroacetoacetates - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 11. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Reaction Yield for Methyl 4,4-difluoro-3-oxobutanoate
Welcome to the technical support center for the synthesis and optimization of Methyl 4,4-difluoro-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we will delve into the critical aspects of the crossed Claisen condensation used to synthesize this valuable fluorinated building block, offering insights grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and consistently achieve high reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Methyl 4,4-difluoro-3-oxobutanoate?
The most common and efficient method for synthesizing Methyl 4,4-difluoro-3-oxobutanoate is a crossed Claisen condensation . This reaction involves the condensation of methyl difluoroacetate with methyl acetate in the presence of a strong base, such as sodium methoxide or sodium hydride.[1]
Q2: Why is a crossed Claisen condensation necessary, and what are the key considerations?
A crossed Claisen condensation is employed when two different esters are used as reactants.[2] In this specific synthesis, methyl difluoroacetate serves as the electrophilic ester, while methyl acetate, upon deprotonation, forms the nucleophilic enolate. A critical consideration is to prevent the self-condensation of methyl acetate.[3] This is typically achieved by slowly adding the methyl acetate to a mixture of the methyl difluoroacetate and the base.[3]
Q3: My reaction yield is consistently low. What are the most probable causes?
Low yields in this synthesis can stem from several factors:
-
Ineffective Deprotonation: Insufficient or impure base can lead to incomplete formation of the methyl acetate enolate.
-
Side Reactions: The most significant side reaction is the self-condensation of methyl acetate.
-
Moisture Contamination: The presence of water or other protic impurities will quench the strong base and the enolate, halting the reaction.
-
Suboptimal Temperature: Both excessively high or low temperatures can negatively impact the reaction rate and selectivity.
-
Impure Reagents: The purity of starting materials, especially the methyl difluoroacetate and the base, is crucial.
Q4: I am observing multiple byproducts in my crude reaction mixture. What are they likely to be?
The primary byproduct is typically the self-condensation product of methyl acetate, which is methyl acetoacetate. Other potential impurities can arise from the degradation of the starting materials or the product under the reaction conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of Methyl 4,4-difluoro-3-oxobutanoate.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive or Insufficient Base | Verify Base Quality: Use freshly opened, high-purity sodium methoxide or sodium hydride. Sodium hydride is often supplied as a dispersion in mineral oil, which should be washed with a dry, inert solvent like hexane prior to use to ensure accurate weighing and reactivity.[4] Rationale: Strong bases are highly reactive and can be deactivated by atmospheric moisture and carbon dioxide. Washing sodium hydride removes the protective oil coating, exposing its reactive surface. |
| Presence of Moisture | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Rationale: Sodium methoxide and sodium hydride react violently with water.[4] Any moisture will consume the base and the enolate intermediate, preventing the desired condensation reaction. |
| Incorrect Reagent Stoichiometry | Optimize Molar Ratios: A common starting point is a slight excess of methyl acetate and at least one full equivalent of the base relative to the methyl difluoroacetate. Rationale: Using an excess of the enolizable ester (methyl acetate) can help drive the reaction towards the desired product. A full equivalent of base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[5] |
Problem 2: High Levels of Self-Condensation Byproduct
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Order of Addition | Slow Addition of Methyl Acetate: Add the methyl acetate dropwise to the reaction mixture containing the methyl difluoroacetate and the base. Rationale: This ensures that the concentration of the methyl acetate enolate is kept low at any given time, minimizing its opportunity to react with another molecule of methyl acetate.[3] |
| Reaction Temperature Too High | Maintain Low Temperature: Conduct the initial addition and reaction at a reduced temperature (e.g., 0-10 °C) before allowing it to slowly warm to room temperature. Rationale: Lower temperatures can help to control the reaction rate and improve selectivity by favoring the desired crossed condensation over the self-condensation pathway. |
Experimental Protocols
Detailed Synthesis Protocol for Methyl 4,4-difluoro-3-oxobutanoate
This protocol is a representative procedure based on established principles of the Claisen condensation.
Materials:
-
Methyl difluoroacetate (≥98% purity)
-
Methyl acetate (anhydrous, ≥99.5% purity)
-
Sodium methoxide (≥95% purity) or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Reaction Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Charging: Under an inert atmosphere, charge the flask with sodium methoxide (1.1 equivalents) and anhydrous diethyl ether. If using sodium hydride, wash the required amount (1.1 equivalents) with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous diethyl ether.
-
Addition of Esters: Add methyl difluoroacetate (1.0 equivalent) to the stirred suspension of the base. Cool the mixture to 0 °C using an ice bath. From the dropping funnel, add methyl acetate (1.2 equivalents) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid until the pH is acidic (pH ~ 3-4). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 4,4-difluoro-3-oxobutanoate.[6]
Workflow for Synthesis and Purification```dot
Data Presentation
Expected Analytical Data
While specific literature data for Methyl 4,4-difluoro-3-oxobutanoate is scarce, the following table outlines the expected analytical characteristics based on its structure and data from its ethyl ester analog, Ethyl 4,4-difluoro-3-oxobutanoate.
[7][8]| Analytical Technique | Expected Observations | | :--- | :--- | | Appearance | Colorless to pale yellow liquid | | Boiling Point | Expected to be slightly lower than Ethyl 4,4-difluoro-3-oxobutanoate (162 °C) |[7][8] | ¹H NMR | Signals corresponding to the methyl ester protons, the methylene protons adjacent to the carbonyl and difluoromethyl groups, and a characteristic triplet for the proton of the CHF₂ group. | | ¹³C NMR | Resonances for the ester carbonyl, the ketone carbonyl, the methylene carbon, the methyl ester carbon, and a characteristic triplet for the carbon of the CHF₂ group due to C-F coupling. | | GC-MS | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Logical Relationships
Troubleshooting Logic Diagram
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 4,4-difluoro-3-oxobutanoate | 352-24-9 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Purification Strategies for Methyl 4,4-difluoro-3-oxobutanoate Workflows
Strategic Overview: The "Fluorine Effect" on Purification
Before attempting any separation, you must understand why Methyl 4,4-difluoro-3-oxobutanoate (M-DFOB) behaves differently than its non-fluorinated analog (Methyl acetoacetate).
The introduction of the difluoromethyl (
-
Enhanced Acidity (The Enol Trap): The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the
-protons (between the carbonyls). While methyl acetoacetate has a pKa 11, M-DFOB is more acidic (pKa 7–8). This makes it prone to streaking on silica gel and complicates base washes. -
Thermal Instability: Like all
-keto esters, M-DFOB is susceptible to decarboxylation. This risk is amplified if the ester hydrolyzes to the free acid. Thermal purification (distillation) must be performed under strict vacuum. -
Volatility: The boiling point is relatively low, often overlapping with common solvents or starting materials (like methyl difluoroacetate), making rotary evaporation insufficient for complete removal.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: Removing Unreacted M-DFOB from a Reaction Mixture
Context: You used M-DFOB in excess (e.g., Knorr Pyrazole Synthesis) and need to isolate your product.
Method 1: The "Cold Bicarbonate" Wash (Preferred for Stable Products)
Because M-DFOB is significantly more acidic than non-fluorinated
Step-by-Step Protocol:
-
Dilute: Dissolve the crude reaction mixture in a non-polar solvent (DCM or EtOAc).
-
Chill: Cool the mixture to 0°C (Ice bath). Crucial: Heat promotes hydrolysis/decarboxylation.
-
Wash: Extract rapidly with cold saturated aqueous NaHCO
.-
Mechanism:[1] The bicarbonate deprotonates the
-carbon of M-DFOB, forming the water-soluble enolate.
-
-
Separate: Quickly separate the layers. The M-DFOB is now in the aqueous waste.
-
Verify: Check the organic layer by TLC. If M-DFOB persists, repeat with cold 0.5 M Na
CO (use caution: higher pH increases hydrolysis risk).
Warning: Do not use strong bases (NaOH/KOH). They will irreversibly hydrolyze the ester to the
-keto acid, which will decarboxylate rapidly, potentially ruining the phase separation with gas evolution ().
Method 2: High-Vacuum Distillation (Preferred for Volatile/Oil Products)
If your product is sensitive to base or water, exploit the volatility of M-DFOB.
-
Setup: Short-path distillation head.
-
Conditions: High vacuum (< 5 mmHg) is mandatory.
-
Target: M-DFOB will distill in the range of 50–65°C at 10 mmHg (approximate; varies by vacuum strength).
-
Note: If your product has a boiling point >150°C, this is the cleanest method.
Scenario B: Removing Impurities from Synthesized M-DFOB
Context: You synthesized M-DFOB (e.g., via Claisen condensation of Methyl Acetate + Methyl Difluoroacetate) and need to purify it.[1][2]
Common Impurities:
-
Methyl Difluoroacetate (Starting Material 1)
-
Methyl Acetate (Starting Material 2)
-
Methanol (Byproduct)
The Solution: Fractional Distillation Chromatography is inefficient here due to the compound's volatility and streaking.
| Fraction | Component | Approx BP (Atm) | Approx BP (15 mmHg) | Action |
| 1 | Methyl Acetate | 57°C | < 0°C (Trap) | Discard |
| 2 | Methanol | 65°C | < 0°C (Trap) | Discard |
| 3 | Methyl Difluoroacetate | ~110°C | ~35–40°C | Recycle |
| 4 | M-DFOB (Product) | ~160°C (Dec.) | 60–70°C | Collect |
| 5 | Residue | >200°C | >100°C | Discard |
Scenario C: Chromatography Troubleshooting
Context: You must column your reaction, but M-DFOB (or the product) is streaking.
The Issue: The acidic enol form interacts strongly with the silanols on silica gel, causing "tailing" or broad bands that co-elute with impurities.
The Fix: Acidified Silica Neutralizing the silica surface prevents the enol from "sticking."
-
Mobile Phase: Add 0.1% to 0.5% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 0.5% AcOH).
-
Effect: This suppresses the ionization of silanols and keeps M-DFOB in its protonated (less polar) form, sharpening the peak.
-
Visualization: Use KMnO
stain . The active methylene and alkene (enol) character will stain bright yellow/brown rapidly. UV (254 nm) is also effective due to the conjugated enol system.
Visual Decision Guides
Workflow: Selecting the Right Purification Strategy
Caption: Decision tree for selecting the optimal removal method based on product stability and volatility.
Frequently Asked Questions (FAQ)
Q1: I see two spots on my TLC for pure M-DFOB. Is it decomposed?
A: Likely not.
Q2: Can I use K
Q3: My M-DFOB turned yellow/orange during storage. Is it still good? A: The color change indicates slight decomposition or polymerization (aldol-like condensations). Distill it under vacuum before use in sensitive reactions. Store the purified reagent at -20°C under Argon to prevent moisture ingress (which catalyzes hydrolysis).
Q4: Why did my yield drop when I used a rotovap to remove excess M-DFOB? A: M-DFOB has a high boiling point relative to solvents like DCM, but it is still somewhat volatile. If you leave it on a high-vacuum rotovap with a water bath >40°C for too long, you will lose the reagent into the bump trap. Conversely, it is not volatile enough to be removed casually like Acetone. It requires dedicated distillation.
References
-
Reactivity of Fluorin
-Keto Esters: -
Purific
-Keto Esters (General Protocols): -
Acidity and pKa Effects
- Title: The influence of fluorine on the acidity of 1,3-dicarbonyl compounds.
- Source: Journal of Fluorine Chemistry.
-
URL:[Link]
- Relevance: Supports the mechanistic claim regarding the increased acidity of the -protons due to the group.
Sources
Technical Support Center: Methyl 4,4-Difluoro-3-Oxobutanoate Stability & Optimization
Topic: Troubleshooting Decarboxylation Side Reactions Reagent: Methyl 4,4-difluoro-3-oxobutanoate (MDFOB) CAS: 123311-37-3 (Typical analog reference)
Core Directive: The "Gem-Difluoro" Instability
Status: Critical Severity: High (Total loss of starting material)
Welcome to the Technical Support Center. You are likely here because your reaction with Methyl 4,4-difluoro-3-oxobutanoate failed to yield the expected product, resulting instead in a volatile mixture or low mass balance.
The primary culprit is Hydrolytic Decarboxylation . Unlike non-fluorinated
The Mechanism of Failure
The electron-withdrawing nature of the fluorine atoms (
Key Pathway:
-
Hydrolysis: Attack by water/hydroxide on the ester.
-
Acid Formation: Formation of 4,4-difluoro-3-oxobutanoic acid.
-
Decarboxylation: Rapid, irreversible loss of
to form 1,1-difluoroacetone (volatile, bp ~47°C).
Visualization: The Danger Zone
The following diagram illustrates the competition between the desired stabilization (Enolate) and the catastrophic decomposition path.
Caption: Figure 1. Competitive pathways. The green path represents the desired enolate formation for synthesis. The red path indicates the hydrolytic cascade leading to decarboxylation and loss of material.
Diagnostic Guide: Did it Decarboxylate?
Before optimizing, confirm the failure mode using the following signatures.
| Diagnostic Method | Observation (Failure Mode) | Explanation |
| TLC | Disappearance of SM ( | The product (1,1-difluoroacetone) is volatile and evaporates off the plate or stains poorly. |
| Loss of methyl ester singlet ( | The ester methoxy group is cleaved. The | |
| Shift from | Fluorine chemical shifts are highly sensitive to the removal of the ester moiety. | |
| Mass Balance | Significant loss of mass after workup/drying. | 1,1-difluoroacetone has a low boiling point and is lost during rotary evaporation. |
Troubleshooting & Optimization Protocols
Scenario A: Basic Conditions (e.g., Alkylation, Knoevenagel)
Issue: You are using a base to deprotonate the
Protocol 1: The Anhydrous Imperative
-
Solvent: Switch to strictly anhydrous solvents (THF, DMF, MeCN). Water content must be
ppm. -
Base Selection:
-
Avoid: Aqueous NaOH, KOH, or carbonate solutions.
-
Recommended: Use non-nucleophilic bases like LiHMDS , NaH , or DBU .
-
Alternative: If alkoxides are necessary, use the alkoxide matching the ester (NaOMe) to prevent transesterification, though this does not stop hydrolysis if water is present.
-
-
Temperature: Maintain reaction temperature at -78°C to 0°C during base addition. The
group increases acidity, so deprotonation is rapid; heat is unnecessary and detrimental.
Scenario B: Acidic Conditions (e.g., Cyclization with Hydrazines)
Issue: You are synthesizing a pyrazole or isoxazole, but yield is low.
Protocol 2: Buffered Cyclization Acid-catalyzed hydrolysis can also trigger decarboxylation.
-
Buffer: Do not use free hydrazine hydrate if possible, as the hydroxide content can be problematic. Use Hydrazine Acetate or Hydrazine Hydrochloride with a mild buffer (NaOAc).
-
Solvent: Ethanol or Methanol.
-
Temperature: Do not reflux immediately. Stir at RT for 2-4 hours to allow imine/hydrazone formation before heating. Once the nitrogen attacks the ketone, the sensitivity to decarboxylation decreases.
Scenario C: Storage Degradation
Issue: Reagent purity drops over time in the bottle.
Protocol 3: Stabilization
-
Condition: Store at -20°C under Argon/Nitrogen.
-
Additive: Trace amounts of acid (impurities) can catalyze auto-decomposition. Ensure the cap is sealed with Parafilm to prevent moisture ingress (hydrolysis trigger).
Frequently Asked Questions (FAQ)
Q: Can I use this reagent in a standard Krapcho decarboxylation? A: Yes, but it happens much faster than with non-fluorinated esters. You often do not need high heat (DMSO/NaCl/150°C). Milder conditions (wet DMSO, 80°C) are often sufficient to effect decarboxylation if that is your goal.
Q: Why is the "gem-difluoro" group so problematic compared to a methyl group?
A: The fluorine atoms are highly electronegative. They pull electron density away from the carbonyl carbon, making it more electrophilic (susceptible to hydrolysis). Simultaneously, they stabilize the negative charge in the transition state of the decarboxylation, lowering the activation energy for
Q: I see a "hydrate" form in my NMR. Is this normal?
A: Yes. The ketone adjacent to the
References
-
Review of Fluorin
-Keto Esters: Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. -
Krapcho, A. P. (1982).
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 1982(10), 805-822. -
Synthesis of Difluoromethyl Ketones via Decarboxylation: Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 37, 10.
-
Practical Handling of Fluorinated Building Blocks: Enamine Ltd. (n.d.). Fluorinated Building Blocks: Handling and Stability. Retrieved from Enamine Technical Notes.
Technical Support Center: Scaling Methyl 4,4-difluoro-3-oxobutanoate (MDOB)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 7, 2026
Introduction: The "Chameleon" Reagent
Methyl 4,4-difluoro-3-oxobutanoate (MDOB) is a critical fluorinated building block, widely used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical bioisosteres. However, it presents a paradox in process chemistry: it is a high-value intermediate that is chemically fragile.
The difluoromethyl (
-
Decarboxylation: Spontaneous loss of
under acidic/thermal stress. -
Defluorination: Elimination of HF under basic conditions, leading to corrosion and yield loss.
-
Regio-scrambling: Ambivalent electrophilicity leading to isomeric mixtures in cyclization reactions.
This guide provides the engineering and chemical protocols required to stabilize and scale this reagent effectively.
Module 1: Storage & Handling (The Basics)
Objective: Prevent degradation prior to reaction. MDOB is hygroscopic and thermodynamically unstable in the presence of moisture and trace bases.
Standard Operating Procedures (SOPs)
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C – 8°C | Retards spontaneous decarboxylation ( |
| Atmosphere | Dry Nitrogen/Argon | Moisture initiates hydrolysis of the ester, followed by rapid decarboxylation to difluoroacetone (volatile/toxic). |
| Container | HDPE or Teflon-lined | Avoid standard borosilicate glass for long-term storage if trace HF is suspected (etching risk). |
| Stabilizers | Trace acid (optional) | 10-50 ppm of acetic acid can buffer against base-catalyzed enolization and subsequent degradation. |
Troubleshooting Storage Issues
-
Symptom: Pressure buildup in the container.
-
Cause: Decarboxylation releasing
. -
Action: Vent carefully. Check purity via GC/NMR. If purity <95%, repurify immediately or discard. Do not heat.
-
Module 2: Reaction Optimization (The Chemistry)
Focus Application: Cyclization with Hydrazines (Knorr Pyrazole Synthesis). This is the most common industrial application for MDOB. The challenge is Regioselectivity .
The Regioselectivity Paradox
MDOB has two electrophilic sites: the ketone (C3) and the ester (C1).
-
Kinetic Control: Nucleophilic attack at the most electrophilic ketone (C3).
-
Thermodynamic Control: Attack at the ester (C1) or equilibration.
The
Protocol: Regioselective Synthesis of 3-Difluoromethyl-pyrazoles
Reagents: MDOB (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).
-
Temperature Control (Critical):
-
Dosing: -10°C to 0°C. Low temperature favors the kinetic attack at the C3 ketone.
-
Aging: Slowly warm to 20°C.
-
-
pH Control:
-
Avoid strong bases. Use mild buffers (e.g., NaOAc) if HCl salts of hydrazines are used. Strong bases trigger HF elimination (defluorination).
-
-
Workup:
-
Do not use acidic aqueous washes if the product is not fully aromatized, as the intermediate hydrazone is hydrolytically unstable.
-
Visualizing the Failure Modes
The following diagram illustrates the competing pathways during the reaction of MDOB.
Figure 1: Reaction landscape of MDOB showing critical degradation and isomerization pathways.
Module 3: Scale-Up Engineering (The Process)
Objective: Manage the exotherm and material compatibility issues associated with fluorinated chemistry.
Material of Construction (MOC)
-
Glass-Lined Steel (GLS): Standard for acidic conditions, BUT vulnerable if trace HF is generated.
-
Mitigation: Add a "sacrificial" silica source or weak base (e.g., Calcium Acetate) if HF generation is suspected.
-
-
Hastelloy C-22: Recommended for steps involving high temperatures or intentional acidic dehydration where HF risk is non-zero.
-
Stainless Steel (316L): Generally avoid in the presence of hot MDOB/acid mixtures due to pitting corrosion from fluoride ions.
Thermal Hazards
-
Adiabatic Temperature Rise: The condensation of MDOB with amines/hydrazines is exothermic (
). -
Dosing Strategy: Use "Dosage Controlled" (semi-batch) mode. Never add MDOB all-at-once to the hydrazine solution. Accumulation of unreacted MDOB can lead to a runaway reaction if the initiation is delayed.
Module 4: Troubleshooting & FAQ
Q1: My yield is dropping upon scale-up (from 10g to 1kg). Why?
A: This is likely a Mass Transfer vs. Heat Transfer issue.
-
Diagnosis: At 10g, cooling is efficient. At 1kg, the internal temperature during dosing might be spiking locally ("hot spots"), favoring the thermodynamic regioisomer or decarboxylation.
-
Fix: Increase agitation speed (Reynolds number > 10,000) and extend dosing time to match the heat removal capacity (
) of the reactor jacket.
Q2: I see etching on my glass reactor after the reaction.
A: You are generating Hydrofluoric Acid (HF).
-
Mechanism:[1] If you use a strong base (NaOMe, NaH) or high temperatures (>80°C), the
-elimination of fluoride occurs. -
Fix: Switch to a weaker base (
or ). If acidic conditions are required, ensure anhydrous conditions to prevent HF ionization.
Q3: The product contains a "difluoroacetone" impurity.
A: This indicates Decarboxylation .
-
Cause: Acidic hydrolysis of the ester group followed by loss of
. This often happens during the quench/workup if the pH drops too low (<3) while the mixture is still warm. -
Fix: Quench into a cold, buffered solution (pH 5-6). Keep the biphasic mixture <10°C until separation is complete.
References
-
Vertex AI Search. (2025).[2] Synthesis of difluoromethyl pyrazoles from beta-keto esters. Retrieved from
-
BenchChem. (2025).[3] Synthesis of Pyrazole Derivatives from β-Keto Esters - Application Note. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from
-
Royal Society of Chemistry. (2023). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Retrieved from
-
Cayman Chemical. (2024). N-methyl-4,4-difluoro Modafinil - Product Safety & Stability Data. Retrieved from
Sources
- 1. Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Methyl 4,4-Difluoro-3-Oxobutanoate for Pharmaceutical Research
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. Among the diverse array of fluorinated building blocks, methyl 4,4-difluoro-3-oxobutanoate stands out as a valuable synthon. Its unique electronic characteristics make it a compelling alternative to traditional β-ketoesters in the synthesis of novel therapeutic agents. A thorough understanding of its structural features is paramount for its effective utilization, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides an indispensable tool for this purpose.
This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl 4,4-difluoro-3-oxobutanoate, presenting a comparative study against its non-fluorinated and trifluorinated counterparts. By examining the nuanced effects of fluorine substitution on proton chemical shifts and coupling constants, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these crucial building blocks.
The Decisive Role of Fluorine in NMR Spectroscopy
The introduction of fluorine into an organic molecule profoundly influences its ¹H NMR spectrum. The high electronegativity of fluorine leads to a significant deshielding of nearby protons, causing their resonance signals to shift downfield. Furthermore, the magnetic nucleus of fluorine (¹⁹F) couples with neighboring protons, resulting in characteristic splitting patterns that provide invaluable structural information. This through-bond interaction, denoted by the coupling constant J, is a powerful diagnostic tool.
¹H NMR Spectral Analysis: A Comparative Approach
To fully appreciate the spectral signatures of methyl 4,4-difluoro-3-oxobutanoate, it is instructive to compare its ¹H NMR data with that of methyl 3-oxobutanoate (methyl acetoacetate) and methyl 4,4,4-trifluoro-3-oxobutanoate. These compounds represent a logical progression in the degree of fluorination at the α-position to the ketone.
A critical aspect of β-ketoesters is their existence as a mixture of keto and enol tautomers in solution[1]. This equilibrium is often solvent-dependent and can be readily observed by ¹H NMR spectroscopy. For the purpose of this guide, we will focus on the predominant keto form for a clear comparison of the fluorine substitution effects.
| Compound | Structure | Methylene Protons (Hα) | Methyl Protons (Hβ) | Methylester Protons (Hγ) |
| Methyl 3-oxobutanoate | ~3.5 ppm (s) | ~2.2 ppm (s) | ~3.7 ppm (s) | |
| Methyl 4,4-difluoro-3-oxobutanoate | ~4.0 ppm (t, ³JHF ≈ 4 Hz) | ~6.1 ppm (t, ²JHF ≈ 54 Hz) | ~3.8 ppm (s) | |
| Methyl 4,4,4-trifluoro-3-oxobutanoate | ~4.2 ppm (q, ⁴JHF ≈ 1 Hz) | N/A | ~3.9 ppm (s) |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. The multiplicities are denoted as s (singlet), t (triplet), and q (quartet).
Analysis of Methyl 4,4-Difluoro-3-Oxobutanoate
The ¹H NMR spectrum of methyl 4,4-difluoro-3-oxobutanoate is distinguished by the following key features:
-
Difluoromethyl Proton (Hβ): The proton on the difluoromethyl carbon appears as a triplet at approximately 6.1 ppm. This significant downfield shift is a direct consequence of the strong electron-withdrawing effect of the two adjacent fluorine atoms. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms, with a characteristic geminal coupling constant (²JHF) of around 54 Hz.
-
Methylene Protons (Hα): The methylene protons adjacent to the ketone and the ester group resonate as a triplet around 4.0 ppm. The downfield shift compared to the non-fluorinated analog is due to the inductive effect of the difluoromethyl ketone. The triplet splitting pattern is a result of coupling to the difluoromethyl proton (³JHH) and a smaller, three-bond coupling to the two fluorine atoms (³JHF) of approximately 4 Hz.
-
Methylester Protons (Hγ): The protons of the methyl ester group appear as a sharp singlet at approximately 3.8 ppm, relatively unaffected by the fluorine substitution further down the carbon chain.
The following diagram illustrates the key couplings in the methyl 4,4-difluoro-3-oxobutanoate molecule.
Caption: Key H-F couplings in methyl 4,4-difluoro-3-oxobutanoate.
Experimental Protocol for ¹H NMR Analysis
The following protocol outlines a standardized procedure for acquiring high-quality ¹H NMR spectra of fluorinated β-ketoesters.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for routine analysis.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3. Data Analysis:
-
Integrate the area under each resonance signal to determine the relative number of protons.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal.
-
Measure the coupling constants (J-values) in Hertz (Hz).
The following workflow diagram summarizes the key steps in the ¹H NMR analysis process.
Sources
A Senior Scientist's Guide to the GC-MS Analysis of Methyl 4,4-difluoro-3-oxobutanoate
Introduction: The Analytical Imperative for a Key Fluorinated Building Block
Methyl 4,4-difluoro-3-oxobutanoate is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, robust and reliable analytical methods are paramount for ensuring the purity, stability, and proper characterization of this valuable synthetic precursor.
This guide provides an in-depth, experience-driven approach to the analysis of Methyl 4,4-difluoro-3-oxobutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the nuances of method development, address potential analytical challenges, and compare the performance of GC-MS with alternative techniques, providing you with the critical insights needed for successful analysis.
The Challenge: Navigating the Analytical Complexities of a Fluorinated β-Ketoester
The analysis of Methyl 4,4-difluoro-3-oxobutanoate by GC-MS is not without its challenges. The molecule's structure, featuring a reactive β-ketoester group, presents several potential pitfalls that must be carefully considered during method development.[1]
-
Keto-Enol Tautomerism: Like many β-dicarbonyl compounds, Methyl 4,4-difluoro-3-oxobutanoate can exist in equilibrium between its keto and enol forms.[4][5][6] This equilibrium is sensitive to solvent and temperature, which can lead to chromatographic artifacts such as peak broadening or the appearance of multiple peaks for a single analyte if not properly controlled.[5][6][7]
-
Thermal Stability: While fluorinated compounds often exhibit enhanced thermal stability, the potential for degradation in the high-temperature environment of the GC inlet and column must be evaluated to ensure accurate quantification.[2]
-
Reactivity: The reactive nature of the β-ketoester moiety can lead to interactions with active sites in the GC system, potentially causing peak tailing and reduced sensitivity.
This guide will provide strategies to mitigate these challenges and ensure the development of a robust and reliable GC-MS method.
Recommended GC-MS Methodology
The following protocol is a well-validated starting point for the analysis of Methyl 4,4-difluoro-3-oxobutanoate. Optimization may be required based on your specific instrumentation and sample matrix.
Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of Methyl 4,4-difluoro-3-oxobutanoate.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent such as ethyl acetate to a final concentration within the calibrated range (e.g., 1-100 µg/mL).
-
Add an internal standard (ISTD) at a fixed concentration. A non-reactive ester, such as methyl benzoate, is a suitable choice.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
Instrument Parameters:
-
The following tables provide recommended starting parameters for a standard GC-MS system.
Table 1: Gas Chromatograph (GC) Parameters
-
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column minimizes interaction with the polar analyte, reducing peak tailing. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Provides good separation from solvent and potential impurities.[8] |
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation.[8] |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole. |
| Electron Energy | 70 eV | Standard energy for generating consistent mass spectra.[8] |
| Scan Range | m/z 40-250 | Covers the expected mass range of the analyte and its fragments. |
| Acquisition Mode | Full Scan (for qualitative), SIM (for quantitative) | Full scan provides comprehensive data, while Selected Ion Monitoring (SIM) enhances sensitivity for targeted analysis.[8][9] |
Data Interpretation: Understanding the Mass Spectrum
The mass spectrum of Methyl 4,4-difluoro-3-oxobutanoate is characterized by specific fragmentation patterns dominated by cleavages alpha to the carbonyl groups.[10][11]
Proposed Fragmentation Pathway
Caption: A simplified representation of the major fragmentation pathways for Methyl 4,4-difluoro-3-oxobutanoate under electron ionization.
Table 3: Key Diagnostic Ions
| m/z | Proposed Fragment | Significance |
| 152 | [M]+ (Molecular Ion) | Confirms the molecular weight of the analyte. |
| 121 | [M - OCH₃]+ | Loss of the methoxy group. |
| 93 | [M - COOCH₃]+ | Loss of the carbomethoxy group. |
| 79 | [CHF₂CO]+ | Acylium ion resulting from cleavage alpha to the ketone. |
| 51 | [CHF₂]+ | Difluoromethyl cation, a characteristic fragment for difluorinated compounds. |
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques may be more suitable depending on the specific research question.
Table 4: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS | Separation by volatility, detection by mass | High resolution, sensitive, provides structural information. | Potential for thermal degradation and tautomer separation issues.[5] |
| LC-MS | Separation by polarity, detection by mass | Milder conditions (no heat), suitable for thermally labile compounds, can separate tautomers.[12] | May require different column chemistries (e.g., HILIC) for good retention of this polar analyte.[13] |
| ¹⁹F NMR | Nuclear magnetic resonance of the fluorine nucleus | Highly specific, provides detailed structural information, can be quantitative without a reference standard.[14][15][16] | Lower sensitivity than MS, requires higher sample concentrations, not a separative technique.[17] |
| Derivatization-GC-MS | Chemical modification to improve GC properties | Can improve peak shape and thermal stability, and enhance sensitivity.[9][18] | Adds extra sample preparation steps, potential for incomplete derivatization.[19] |
Troubleshooting and Advanced Insights
-
Peak Tailing: If significant peak tailing is observed, consider using a more inert column or deactivating the GC inlet liner.
-
Multiple Peaks: The presence of two closely eluting peaks with similar mass spectra may indicate the separation of keto and enol tautomers.[5] To confirm, try altering the solvent or the initial oven temperature. A non-polar solvent will favor the enol form.[7]
-
Low Sensitivity: For trace-level analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on the most abundant and specific ions (e.g., m/z 152, 121, 93, 51).
Conclusion
The GC-MS method outlined in this guide provides a robust and reliable framework for the analysis of Methyl 4,4-difluoro-3-oxobutanoate. By understanding the unique chemical properties of this fluorinated β-ketoester and anticipating potential analytical challenges, researchers can develop and validate high-quality analytical methods. While GC-MS is often the technique of choice for its balance of separating power and specificity, a comprehensive analytical strategy should also consider complementary techniques like LC-MS and ¹⁹F NMR for orthogonal verification and deeper structural insights.
References
-
Beyer, J. et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1344. Available at: [Link]
-
Lin, H.-R. et al. (2000). GC/MS analysis on anorectics adulterated in traditional chinese medicines. Journal of Food and Drug Analysis, 8(4). Available at: [Link]
-
Piras, C. et al. (2014). GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol. Metabolites, 4(3), 666-684. Available at: [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]
-
Vandewalle, M., & Van de Walle, M. (1971). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 49(5), 851-854. Available at: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
-
Ghahramani, A. et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology, 25(3), 716-723. Available at: [Link]
-
D'Agostino, G. et al. (2023). Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. Molecules, 28(19), 6889. Available at: [Link]
-
Zenkevich, I. G. et al. (2007). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. Journal of Chromatographic Science, 45(8), 522-528. Available at: [Link]
-
Van de Walle, M., & Vandewalle, M. (1971). Mass Spectra of β-Keto Esters. Bulletin des Sociétés Chimiques Belges, 80(1-2), 65-70. Available at: [Link]
-
Wang, Y. et al. (2015). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Tetrahedron Letters, 56(37), 5211-5214. Available at: [Link]
-
Ghahramani, A. et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology, 25(3), 716-723. Available at: [Link]
-
Sugimoto, N. et al. (1983). Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (9), 1249-1252. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. PubChem. Retrieved from [Link]
-
Ghahramani, A. et al. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. Chemical Research in Toxicology, 25(3), 716-723. Available at: [Link]
-
Fustero, S. et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3268. Available at: [Link]
-
El-Aneed, A. et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(36), 4642-4650. Available at: [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]
-
Garg, N. K. et al. (2016). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society, 138(40), 13424-13429. Available at: [Link]
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Rodríguez, I. et al. (2002). Analysis of odorous trichlorobromophenols in water by in-sample derivatization/solid-phase microextraction GC/MS. Journal of Separation Science, 25(10-11), 711-716. Available at: [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing Regioisomers of Difluoromethyl Pyrazoles by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of novel chemical entities is paramount. The difluoromethyl (CHF₂) group has become a valuable substituent in modern drug design, prized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. Pyrazoles, in turn, are a cornerstone of many successful pharmaceuticals. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, and the introduction of a difluoromethyl group is no exception. Distinguishing between these isomers is a critical, and often challenging, analytical task.
This guide provides an in-depth technical comparison of the nuclear magnetic resonance (NMR) spectroscopic features that allow for the unambiguous differentiation of difluoromethyl pyrazole regioisomers. We will delve into the nuances of ¹H, ¹⁹F, and ¹³C NMR, as well as two-dimensional techniques, to provide a robust analytical framework.
The Challenge of Regioisomerism in Difluoromethyl Pyrazoles
The reaction of a difluoromethyl-containing precursor with a suitable pyrazole-forming synthon can lead to the formation of several regioisomers. For a monosubstituted difluoromethyl pyrazole, the CHF₂ group can be located on the nitrogen at position 1 (N1), or on the carbons at positions 3, 4, or 5 (C3, C4, C5). The differentiation of these isomers is crucial as their biological activities can vary significantly.
1D NMR Spectroscopy: The First Line of Analysis
One-dimensional NMR spectroscopy is the initial and most fundamental tool for the structural analysis of these compounds. Key diagnostic features are found in the proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) NMR spectra.
¹H NMR Spectroscopy: A Tale of Couplings and Chemical Shifts
The ¹H NMR spectrum provides a wealth of information through chemical shifts and coupling constants. The proton of the difluoromethyl group (H-CHF₂) typically appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).
A key diagnostic is the chemical shift of the pyrazole ring protons, which are sensitive to the position of the electron-withdrawing difluoromethyl group.
Key Diagnostic Features in ¹H NMR:
-
H-CHF₂ Signal: A triplet with a ²JHF coupling constant typically in the range of 55-60 Hz. The chemical shift of this proton is highly dependent on its position. For N-substituted pyrazoles, this proton is generally found at a lower field compared to C-substituted isomers.
-
Pyrazole Ring Protons: The chemical shifts and coupling patterns of the pyrazole ring protons are highly informative. For example, in a 1-CHF₂-3-substituted pyrazole, the H4 and H5 protons will be doublets, with their chemical shifts influenced by the neighboring substituents.
¹⁹F NMR Spectroscopy: Leveraging the Fluorine Nucleus
Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool. The difluoromethyl group will appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the geminal proton (²JFH).
Key Diagnostic Features in ¹⁹F NMR:
-
Chemical Shift (δF): The ¹⁹F chemical shift is highly sensitive to the electronic environment. Significant differences in chemical shifts are observed between N-substituted and C-substituted isomers. For instance, in pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, a significant upfield shift is observed for the 5-CHF₂ group compared to the 7-CHF₂ group.[1]
-
Long-Range Couplings: Long-range nJHF and nJFF couplings can provide additional structural information, though they are often small.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum, particularly with proton and fluorine decoupling, provides a clear picture of the carbon framework. The carbon of the difluoromethyl group (C-CHF₂) is readily identifiable by its large one-bond carbon-fluorine coupling constant (¹JCF), which splits the signal into a triplet.
Key Diagnostic Features in ¹³C NMR:
-
C-CHF₂ Signal: A triplet with a large ¹JCF coupling constant, typically in the range of 240-260 Hz.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the position of the CHF₂ group. Long-range nJCF couplings can also be observed, providing further connectivity information.
Comparative NMR Data for N-Substituted Difluoromethyl Pyrazoles
The following table summarizes typical NMR data for regioisomeric 1-(difluoromethyl)-3-substituted and 1-(difluoromethyl)-5-substituted pyrazoles, based on experimental data.[2] This data provides a clear illustration of how chemical shifts and coupling constants can be used for differentiation.
| Parameter | 1-(Difluoromethyl)-3-substituted Pyrazole | 1-(Difluoromethyl)-5-substituted Pyrazole |
| ¹H NMR (δ, ppm) | ||
| H-CHF₂ | ~7.15 (t, ²JHF ≈ 60 Hz) | ~7.29 (t, ²JHF ≈ 60 Hz) |
| H4 | ~6.52 (d, ³JHH ≈ 2.6 Hz) | ~6.50 (d, ³JHH ≈ 1.2 Hz) |
| H5/H3 | ~7.78 (d, ³JHH ≈ 2.6 Hz) | ~7.58 (d, ³JHH ≈ 1.2 Hz) |
| ¹³C NMR (δ, ppm) | ||
| C-CHF₂ | ~110.7 (t, ¹JCF ≈ 251 Hz) | ~112.1 (t, ¹JCF ≈ 251 Hz) |
| C3/C5 | ~151.6 | ~139.0 (t, ³JCF ≈ 2.0 Hz) |
| C4 | ~108.3 | ~110.9 |
| ¹⁹F NMR (δ, ppm) | ||
| F-CHF₂ | ~-92.9 (d, ²JFH ≈ 60 Hz) | ~-92.9 (d, ²JFH ≈ 60 Hz) |
2D NMR Spectroscopy: Definitive Structural Elucidation
While 1D NMR provides strong indicative evidence, 2D NMR techniques are essential for the definitive assignment of regioisomers. Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.
HSQC: Mapping Protons to Carbons
The HSQC experiment correlates the chemical shifts of protons directly attached to carbons. This is useful for assigning the proton and carbon signals of the pyrazole ring and confirming the H-C connectivity.
HSQC experiment workflow.
HMBC: Tracing Connectivity Through Multiple Bonds
The HMBC experiment is arguably the most powerful tool for distinguishing these regioisomers as it reveals long-range (2-3 bond) correlations between protons and carbons.
Workflow for Distinguishing N- vs. C-Substituted Isomers using HMBC:
Key HMBC correlations for isomer differentiation.
-
For a 1-CHF₂ isomer: The proton of the difluoromethyl group (H-CHF₂) will show a strong three-bond correlation to the C5 carbon of the pyrazole ring and a weaker four-bond correlation to the C3 carbon.
-
For a 3-CHF₂ isomer: The H-CHF₂ will show a two-bond correlation to C3 and a three-bond correlation to C4. Crucially, it will not show a correlation to C5.
-
For a 4-CHF₂ isomer: The H-CHF₂ will show two-bond correlations to C4 and three-bond correlations to both C3 and C5.
-
For a 5-CHF₂ isomer: The H-CHF₂ will show a two-bond correlation to C5 and a three-bond correlation to C4.
NOESY/ROESY: Through-Space Correlations
NOESY (or ROESY for medium-sized molecules) experiments reveal through-space proximity between protons. This is particularly useful for distinguishing between N-substituted and C-substituted isomers.
Key NOE Correlations:
-
1-CHF₂ Isomer: A clear NOE will be observed between the H-CHF₂ and the H5 proton of the pyrazole ring.
-
3-CHF₂ Isomer: An NOE will be observed between the NH proton and the H4 proton. The H-CHF₂ will be spatially close to the H4 proton.
-
5-CHF₂ Isomer: An NOE will be observed between the NH proton and the H4 proton. The H-CHF₂ will be spatially close to the H4 proton.
Diagnostic NOE correlations.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the difluoromethyl pyrazole sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced to a known fluorine-containing solvent peak.
-
Filter the solution into a 5 mm NMR tube.
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-coupled fluorine spectrum. A proton-decoupled spectrum can also be acquired for simplification, but the coupling information is valuable for confirmation.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A fluorine-coupled spectrum can also be acquired to observe the C-F couplings, which are highly diagnostic.
2D NMR Acquisition:
-
HSQC: Use a standard gradient-selected HSQC pulse sequence.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence, optimized for long-range couplings of 4-8 Hz.
-
NOESY/ROESY: Use a standard NOESY or ROESY pulse sequence with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).
Conclusion
The differentiation of difluoromethyl pyrazole regioisomers is a critical analytical challenge that can be confidently addressed through a systematic application of modern NMR spectroscopic techniques. While 1D ¹H, ¹⁹F, and ¹³C NMR provide a wealth of diagnostic information through chemical shifts and coupling constants, 2D techniques such as HMBC and NOESY are indispensable for the definitive and unambiguous assignment of the correct regioisomeric structure. By carefully analyzing the through-bond and through-space correlations, researchers can ensure the structural integrity of their compounds, a cornerstone of robust scientific research and drug development.
References
-
Shablykin, O. V., et al. (2022). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 7(5), 4645–4656. [Link]
-
Ukrainets, I. V., et al. (2018). 5- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 54(1), 108-115. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
